Product packaging for 3-Methylocta-2,6-dienal(Cat. No.:CAS No. 56522-83-9)

3-Methylocta-2,6-dienal

Cat. No.: B15468030
CAS No.: 56522-83-9
M. Wt: 138.21 g/mol
InChI Key: GKTYXDFHEKQLPJ-UHFFFAOYSA-N
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Description

3-Methylocta-2,6-dienal is an organic compound with the CAS Registry Number 56522-83-9 . Its molecular formula is C9H14O, and it has a molecular weight of 138.21 g/mol . As an unsaturated aldehyde, this compound serves as a valuable intermediate and building block in organic synthesis and chemical research. Researchers can leverage its structure for exploring new synthetic pathways, particularly in the development of flavors, fragrances, and other fine chemicals. The compound must be handled by qualified personnel in a controlled laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B15468030 3-Methylocta-2,6-dienal CAS No. 56522-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56522-83-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-methylocta-2,6-dienal

InChI

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

GKTYXDFHEKQLPJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=CC=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Substituted Octadienals, with a Focus on 3,7-Dimethylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-Methylocta-2,6-dienal" is not extensively documented in scientific literature. The following guide will focus on the closely related and well-studied compound, 3,7-Dimethylocta-2,6-dienal , more commonly known as Citral . This compound serves as a representative model for understanding the chemical properties and structure of substituted octadienals.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical and physical properties, structural information, and relevant experimental considerations for 3,7-dimethylocta-2,6-dienal.

Chemical Structure and Isomerism

3,7-Dimethylocta-2,6-dienal, or Citral, is an acyclic monoterpenoid aldehyde. It exists as a mixture of two geometric isomers, or stereoisomers, which differ in the orientation of the substituents around the C2=C3 double bond. The (E)-isomer is known as Geranial (or Citral A), and the (Z)-isomer is known as Neral (or Citral B).

  • Geranial (trans-Citral): The aldehyde group and the longer carbon chain are on opposite sides of the double bond.

  • Neral (cis-Citral): The aldehyde group and the longer carbon chain are on the same side of the double bond.

Commercial citral is typically a mixture of these two isomers.[1] The distinct stereochemistry of Geranial and Neral can lead to differences in their physical properties and biological activities.

Physicochemical Properties

The following tables summarize the key physicochemical and computational properties of 3,7-Dimethylocta-2,6-dienal.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1]
Appearance Mobile pale yellow liquid[1]
Odor Strong lemon-like odor[1]
Boiling Point 228 - 230 °C[3][4]
Melting Point -15 to -20 °C[3][4]
Density 0.878 - 0.887 g/cm³[4][5]
Water Solubility 289 mg/L (at 25 °C)[1]
Refractive Index 1.4860 - 1.4900 (at 20 °C)[1]
Autoignition Temperature 225 °C[1]
Stability Unstable in the presence of alkalies and strong acids.[1]

Table 2: Computational and Spectroscopic Data

ParameterValueReference
XLogP3-AA 3.0[1]
Topological Polar Surface Area 17.1 Ų[1]
Rotatable Bond Count 4[1]
Heavy Atom Count 11[1]
Canonical SMILES CC(=CCCC(=CC=O)C)C[1]
InChI Key WTEVQBCEXWBHNA-YFHOEESVSA-N[1][6]
¹³C NMR Spectroscopy Spectral data available.[6]
¹H NMR Spectroscopy Spectral data available.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3,7-dimethylocta-2,6-dienal are extensive. Below is a generalized workflow and a summary of a synthetic approach for a related compound.

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated substituted octadienal like Citral.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_activity Biological Activity Screening synthesis Chemical Synthesis or Natural Product Isolation purification Purification (e.g., Fractional Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir gc Gas Chromatography (GC for purity) purification->gc antifungal Antifungal Assays gc->antifungal larvicidal Larvicidal Assays gc->larvicidal toxicity Cytotoxicity Assays gc->toxicity

Caption: General experimental workflow for the synthesis, purification, and characterization of substituted octadienals.

Synthesis of a Related Compound: 2,7-Dimethylocta-2,6-dienal

A reported synthesis for the related compound, 2,7-dimethylocta-2,6-dienal, provides insight into potential synthetic strategies.[7]

  • Starting Material: 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene.

  • Reaction: A mixture of the starting material, water, and 1N hydrochloric acid is refluxed for 4 hours.

  • Workup: An aldehyde/water mixture is distilled off.

  • Purification: The resulting organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.[7]

This acid-catalyzed hydrolysis of a diacetate precursor represents a viable route for the formation of the aldehyde functional group in this class of compounds.

Biological Activity and Applications

3,7-Dimethylocta-2,6-dienal is a versatile compound with a range of applications and biological effects.

  • Flavor and Fragrance: Due to its strong citrus scent, it is widely used in the food and perfume industries.[1]

  • Chemical Synthesis: It serves as a key intermediate in the synthesis of vitamin A, ionone, and methylionone.[1][8]

  • Biological Effects:

    • Antimicrobial Properties: Some studies have indicated that related compounds possess antifungal properties against phytopathogenic molds.[9]

    • Larvicidal Activity: A derivative of a related compound has demonstrated activity against mosquito larvae.[9]

    • Toxicology: It is classified as a skin irritant and may cause an allergic skin reaction.[1] It can also cause serious eye irritation.[1]

Safety and Handling

Appropriate safety precautions are necessary when handling 3,7-dimethylocta-2,6-dienal.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3] In case of aerosol or mist formation, respiratory protection may be required.[5]

  • In case of Contact:

    • Skin: Wash with plenty of water. If irritation or a rash occurs, seek medical advice.[3]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Storage: Store in a cool, well-ventilated place. Keep away from incompatible materials such as strong acids and bases.[1][3]

The following diagram illustrates the logical relationship between the hazards of Citral and the recommended safety precautions.

G cluster_hazards Identified Risks cluster_ppe Recommended PPE hazard Hazards of 3,7-Dimethylocta-2,6-dienal skin_irritation Skin Irritation & Sensitization hazard->skin_irritation eye_irritation Serious Eye Irritation hazard->eye_irritation inhalation Inhalation of Mist/Vapors hazard->inhalation gloves Protective Gloves skin_irritation->gloves goggles Safety Goggles eye_irritation->goggles respirator Respiratory Protection inhalation->respirator

Caption: Relationship between the hazards of 3,7-dimethylocta-2,6-dienal and the corresponding personal protective equipment.

References

An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms and stereochemistry of 3-methylocta-2,6-dienal. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles in organic chemistry, including general synthetic methodologies and analytical techniques applicable to α,β-unsaturated aldehydes and related terpenoid structures.

Isomeric Forms and Stereochemistry

This compound possesses two carbon-carbon double bonds, one at the C2 position and another at the C6 position. Each of these double bonds can exist in either an E (entgegen) or Z (zusammen) configuration, leading to a total of four possible geometric isomers.

The four stereoisomers of this compound are:

  • (2E,6E)-3-Methylocta-2,6-dienal

  • (2E,6Z)-3-Methylocta-2,6-dienal

  • (2Z,6E)-3-Methylocta-2,6-dienal

  • (2Z,6Z)-3-Methylocta-2,6-dienal

The stereochemistry of these isomers is depicted in the diagram below.

G cluster_isomers Geometric Isomers of this compound cluster_structure General Structure 2E_6E (2E,6E)-3-Methylocta-2,6-dienal 2E_6Z (2E,6Z)-3-Methylocta-2,6-dienal 2Z_6E (2Z,6E)-3-Methylocta-2,6-dienal 2Z_6Z (2Z,6Z)-3-Methylocta-2,6-dienal structure CHO-CH=C(CH3)-CH2-CH2-CH=CH-CH3

Caption: Geometric isomers of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₄O-
Molecular Weight 138.21 g/mol -
Boiling Point 180-200 °CEstimated range; isomers may have slightly different boiling points, facilitating separation by fractional distillation.
Density ~0.85-0.90 g/mLSimilar to other C9 aldehydes.
Solubility Insoluble in water; soluble in organic solvents.Typical for non-polar organic compounds.
Refractive Index ~1.46-1.48Dependent on the specific isomer.

General Experimental Protocols

The synthesis and characterization of this compound isomers would follow established procedures for α,β-unsaturated aldehydes.

Synthesis

A common and effective method for the synthesis of α,β-unsaturated aldehydes is the aldol condensation followed by dehydration.[1] A stereoselective synthesis could be achieved using Wittig-type reactions or other modern synthetic methods for the stereoselective construction of 1,3-dienes.[2]

General Aldol Condensation Approach:

  • Reactants: A suitable starting aldehyde and ketone are chosen to form the carbon skeleton of this compound.

  • Base-Catalyzed Condensation: The reactants are treated with a base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol) to promote the aldol addition reaction.

  • Dehydration: The resulting β-hydroxy aldehyde is then dehydrated, often by heating or under acidic conditions, to yield the α,β-unsaturated aldehyde.

  • Purification: The product mixture is purified by techniques such as distillation or column chromatography to isolate the desired isomers.

G start Starting Aldehyde/Ketone aldol Aldol Condensation (Base Catalyst) start->aldol hydroxy β-Hydroxy Aldehyde Intermediate aldol->hydroxy dehydration Dehydration (Heat or Acid) hydroxy->dehydration product This compound Isomers dehydration->product purification Purification (Distillation/Chromatography) product->purification isomers Isolated Isomers purification->isomers

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be employed to identify and quantify the different isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Protocol: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) would be used to separate the volatile isomers. The separated compounds would then be introduced into a mass spectrometer for identification.

  • Expected Results: Each isomer would exhibit a distinct retention time. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 138. Characteristic fragmentation patterns for α,β-unsaturated aldehydes, such as α-cleavage and McLafferty rearrangement, would be observed.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Data:

    • Aldehydic Proton (CHO): A highly deshielded singlet or doublet in the range of δ 9.0-10.0 ppm.

    • Vinylic Protons: Signals in the range of δ 5.0-7.5 ppm. The coupling constants (J-values) between the vinylic protons would be crucial for determining the E/Z configuration of the double bonds. For the C2=C3 double bond, a larger J-value (typically > 10 Hz) for the proton at C2 would indicate an E configuration, while a smaller J-value (< 10 Hz) would suggest a Z configuration.

    • Methyl Protons: Singlets or doublets in the aliphatic region (δ 1.0-2.5 ppm).

  • Expected ¹³C NMR Data:

    • Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm).

    • Olefinic Carbons: Signals in the range of δ 100-160 ppm.

    • Aliphatic Carbons: Signals in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy:

  • Protocol: The IR spectrum would be obtained using a standard IR spectrometer.

  • Expected Absorptions:

    • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of a conjugated aldehyde.

    • C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

    • C-H Stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

    • C-H Bending (alkene): Bands in the fingerprint region that can help distinguish between E and Z isomers.

Conclusion

While this compound is not as extensively studied as some related natural products, its synthesis and characterization can be approached systematically using established methodologies in organic chemistry. This guide provides a foundational framework for researchers and professionals to understand the isomeric possibilities and to design experimental strategies for the synthesis, isolation, and identification of the four geometric isomers of this compound. Further research is warranted to determine the specific properties and potential applications of each individual isomer.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 3,7-Dimethylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "3-Methylocta-2,6-dienal" as specified in the query is not commonly found in scientific literature. It is presumed that the intended compound of interest is the structurally similar and commercially significant isomeric monoterpene aldehyde, 3,7-Dimethylocta-2,6-dienal , commonly known as Citral . This guide will focus on the natural sources and isolation of Citral.

Citral is a key aroma compound found in the essential oils of numerous plants and is responsible for the characteristic lemon scent. It exists as a mixture of two geometric isomers: Geranial (trans or E-isomer, also known as citral A) and Neral (cis or Z-isomer, also known as citral B). Geranial possesses a strong, fresh lemon odor, while Neral has a less intense, sweeter lemon scent. This guide provides a comprehensive overview of the natural sources of citral, quantitative data on its abundance, and detailed experimental protocols for its isolation and purification, intended for researchers, scientists, and professionals in drug development.

Natural Sources of Citral

Citral is widely distributed in the plant kingdom, often as a major constituent of essential oils. The most commercially significant sources are characterized by a high concentration of citral, making them economically viable for industrial extraction.

Key botanical sources include:

  • Lemongrass (Cymbopogon species): Various species of lemongrass, particularly Cymbopogon flexuosus and Cymbopogon citratus, are primary sources for the commercial production of citral.[1][2][3][4] The essential oil is typically extracted from the fresh or partially dried leaves.

  • Lemon Myrtle (Backhousia citriodora): Native to Australia, the leaves of the Lemon Myrtle tree are an exceptionally rich source of citral, often containing the highest concentrations among all known natural sources.[1]

  • Litsea cubeba: Also known as May Chang, this plant produces a small, pepper-like fruit from which a lemon-scented essential oil is extracted.[1][4]

  • Lemon Verbena (Aloysia citrodora): The leaves of this plant are used to produce an essential oil with a sweet, lemony fragrance.[1]

  • Other Sources: Citral is also found in smaller quantities in the essential oils of lemon, lime, orange, and lemon balm.[1][5]

Quantitative Data on Citral Concentration in Natural Sources

The concentration of citral in the essential oils of various plants can vary significantly depending on the species, geographical location, cultivation practices, and the part of the plant used for extraction. The following table summarizes the typical citral content in the essential oils of key natural sources.

Plant SourceBotanical NamePlant Part UsedTypical Citral Concentration (% w/w)
Lemon MyrtleBackhousia citriodoraLeaves90 - 98%
Litsea cubebaLitsea cubebaFruit70 - 85%[1][4]
LemongrassCymbopogon flexuosus, C. citratusLeaves65 - 85%[1][4][6]
Lemon Tea-TreeLeptospermum petersoniiLeaves70 - 80%[1][4]
Melissa (Lemon Balm)Melissa officinalisLeaves and Flowers~70%
Lemon VerbenaAloysia citrodoraLeaves30 - 44%[1]
LimeCitrus aurantiifoliaPeel6 - 9%[1]
LemonCitrus limonPeel2 - 5%[1][6]

Experimental Protocols for Isolation and Purification

The isolation of citral from its natural sources is typically a multi-step process involving an initial extraction of the essential oil from the plant material, followed by purification to concentrate the citral.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the most widely employed method for extracting essential oils from plant materials on both laboratory and industrial scales.[3][7][8] This method is favored because it is relatively inexpensive and efficient for extracting volatile compounds without the use of organic solvents.

Methodology:

  • Preparation of Plant Material: Fresh or partially dried plant material (e.g., lemongrass leaves) is chopped or shredded to increase the surface area for efficient oil extraction.

  • Steam Distillation Apparatus: The plant material is packed into a still. Steam, generated in a separate boiler, is passed through the plant material.

  • Volatilization: The hot steam causes the microscopic pouches containing the essential oil in the plant material to burst. The volatile components of the essential oil are then carried away with the steam.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The liquid mixture, consisting of essential oil and water (hydrosol), is collected in a separator (such as a Florentine flask). Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil will typically form a layer on top of the water and can be decanted.[9]

Alternative Extraction Method: Solvent Extraction

Solvent extraction can also be used to isolate essential oils. This method may be particularly useful for plant materials that are sensitive to the high temperatures of steam distillation.

Methodology:

  • Solvent Selection: A non-polar or slightly polar organic solvent such as hexane, ethanol, or petroleum ether is chosen.[7][10]

  • Extraction: The prepared plant material is macerated in the chosen solvent. The solvent dissolves the essential oil along with other soluble components like waxes and pigments.

  • Filtration: The mixture is filtered to remove the solid plant material.

  • Solvent Removal: The solvent is removed from the filtrate by evaporation, often under reduced pressure to avoid thermal degradation of the essential oil. This leaves a concentrated extract known as a concrete, which can be further processed to yield the absolute.

Purification of Citral: Fractional Distillation

The essential oil obtained from the initial extraction is a mixture of many different compounds. To isolate and purify citral, fractional distillation is employed.[4][7][11]

Methodology:

  • Fractional Distillation Column: The crude essential oil is heated in a distillation flask connected to a fractionating column. The column is packed with a material that provides a large surface area for repeated vaporization and condensation cycles.

  • Separation by Boiling Point: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the component with the lower boiling point. Citral has a boiling point of approximately 229 °C.[12]

  • pH Adjustment: To prevent the isomerization of citral to isocitral at high temperatures, it is crucial to adjust the pH of the mixture to be slightly acidic (between 4 and 5) before distillation.[13][14] This can be achieved by adding an acid with a pKa between 4 and 5.[14]

  • Vacuum Distillation: To further reduce the risk of thermal degradation, fractional distillation is often carried out under reduced pressure (vacuum distillation). This lowers the boiling points of the components, allowing for distillation at lower temperatures.[14]

  • Fraction Collection: The vapor is collected and condensed at different temperature ranges, corresponding to the boiling points of the different components. The fraction containing the purified citral is collected separately.

Purification by Column Chromatography

For obtaining high-purity citral, particularly on a laboratory scale, column chromatography can be utilized.[7][15]

Methodology:

  • Stationary Phase: A glass column is packed with a solid adsorbent, typically silica gel.

  • Sample Loading: A concentrated solution of the essential oil in a non-polar solvent is loaded onto the top of the column.

  • Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The different components of the essential oil travel down the column at different rates depending on their polarity and affinity for the stationary phase.

  • Fraction Collection: The eluent is collected in fractions. The fractions are then analyzed (e.g., by gas chromatography) to identify those containing pure citral.

  • Solvent Evaporation: The solvent is evaporated from the citral-containing fractions to yield the purified compound.

Visualizing the Isolation and Purification Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of citral from a natural source such as lemongrass.

Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_purification Citral Purification Plant_Material Plant Material (e.g., Lemongrass) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction (Alternative) Plant_Material->Solvent_Extraction Alternative Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Solvent_Extraction->Crude_Essential_Oil pH_Adjustment pH Adjustment (pH 4-5) Crude_Essential_Oil->pH_Adjustment Fractional_Distillation Fractional Distillation (under vacuum) pH_Adjustment->Fractional_Distillation Column_Chromatography Column Chromatography (High Purity) Fractional_Distillation->Column_Chromatography For higher purity Pure_Citral Purified Citral (Geranial & Neral) Fractional_Distillation->Pure_Citral Column_Chromatography->Pure_Citral

Caption: A generalized workflow for the extraction and purification of citral from plant sources.

This guide provides a foundational understanding of the natural origins of citral and the primary methodologies for its isolation and purification. The selection of a specific protocol will depend on the desired purity of the final product, the scale of production, and the available resources.

References

Spectroscopic Analysis of 3,7-Dimethylocta-2,6-dienal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,7-dimethylocta-2,6-dienal. It includes tabulated spectral data for easy reference and outlines the general experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for the two isomers of citral.

¹H NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)

The proton NMR spectrum of citral shows distinct signals for its two isomers, geranial and neral.

Chemical Shift (δ) ppm Multiplicity Assignment (Geranial) Assignment (Neral)
~9.89d1-H (Aldehyde)-
~9.97d-1-H (Aldehyde)
~5.88d2-H2-H
~5.08t6-H6-H
~2.16-2.23m4-H, 5-H4-H, 5-H
~2.16s3-CH₃-
~1.98s-3-CH₃
~1.68s7-CH₃7-CH₃
~1.60s8-H8-H

d: doublet, t: triplet, s: singlet, m: multiplet

¹³C NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1][2]

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment (Carbon No.)
191.5C-1 (Aldehyde)
164.0C-3
133.3C-7
127.5C-2
122.5C-6
40.7C-5
27.4C-4
25.7C-8
17.73-CH₃
17.67-CH₃
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like citral is as follows:

  • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition : The sample is placed in an NMR tube and inserted into the spectrometer. The ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Data Processing : The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)
Wavenumber (cm⁻¹) Intensity Assignment
2970-2915StrongC-H stretch (alkane)
2850MediumC-H stretch (aldehyde)
1675StrongC=O stretch (conjugated aldehyde)
1630MediumC=C stretch (alkene)
1445MediumC-H bend (alkane)
1375MediumC-H bend (gem-dimethyl)
~840Weak=C-H bend (trisubstituted alkene)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a liquid sample like citral, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty spectrometer is recorded. The sample is then placed in the IR beam, and the sample spectrum is acquired.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

Mass Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1]

The mass spectrum of citral shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
152~10[M]⁺ (Molecular Ion)
137~15[M-CH₃]⁺
109~20[M-C₃H₇]⁺
84~60[C₆H₁₂]⁺ (from retro-Diels-Alder)
69100[C₅H₉]⁺ (Base Peak)
41~85[C₃H₅]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like citral.

  • Ionization : The sample molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Data Output IR_Data IR Spectrum (Functional Groups) IR->IR_Data Data Output MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Data Output Structure Final Structure Confirmation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of 3,7-Dimethylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a concise overview of the key physical properties of 3,7-dimethylocta-2,6-dienal, commonly known as Citral. The document presents quantitative data on its boiling point and density in a structured format. While detailed experimental protocols for the determination of these properties are not extensively available in public literature, this guide outlines the general methodologies employed for such characterizations. A logical workflow for the determination of physical properties is also provided.

Introduction

3,7-Dimethylocta-2,6-dienal, more commonly referred to as Citral, is an acyclic monoterpene aldehyde. It is a mixture of two geometric isomers, Geranial (trans or E-isomer) and Neral (cis or Z-isomer). Citral is a key component in the essential oils of several plants, including lemon myrtle, lemongrass, and citrus fruits, from which it imparts a characteristic lemon scent. Its applications are widespread, ranging from flavor and fragrance industries to the synthesis of vitamin A and other chemical compounds. A thorough understanding of its physical properties is essential for its handling, formulation, and application in various scientific and industrial contexts.

Physical Properties

The primary physical properties of 3,7-dimethylocta-2,6-dienal (Citral) are summarized below. It is important to note that as a mixture of isomers, the properties can exhibit slight ranges.

PropertyValueConditions
Boiling Point 229 - 230 °Cat 1008 hPa[1]
Density 0.878 g/cm³Not Specified

Methodologies for Physical Property Determination

While specific experimental protocols for the cited data are not available, the determination of boiling point and density for a liquid compound like 3,7-dimethylocta-2,6-dienal generally follows established laboratory procedures.

3.1. Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the pure substance. This stable temperature is the boiling point.

    • The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

3.2. Density Determination:

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.

  • Using a Pycnometer:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the liquid, and its mass is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

    • The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., distilled water).

    • The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_density Density Determination cluster_data Data Analysis and Reporting obtain_sample Obtain Pure Sample characterize_purity Characterize Purity (e.g., GC-MS, NMR) obtain_sample->characterize_purity setup_distillation Setup Distillation Apparatus characterize_purity->setup_distillation weigh_pycnometer_empty Weigh Empty Pycnometer characterize_purity->weigh_pycnometer_empty measure_bp Measure Boiling Point setup_distillation->measure_bp record_pressure Record Atmospheric Pressure measure_bp->record_pressure compile_data Compile and Analyze Data record_pressure->compile_data weigh_pycnometer_full Weigh Pycnometer with Sample weigh_pycnometer_empty->weigh_pycnometer_full calculate_density Calculate Density weigh_pycnometer_full->calculate_density calculate_density->compile_data report_findings Report Findings compile_data->report_findings

Fig. 1: Generalized workflow for determining physical properties.

References

The Multifaceted Biological Activities of 3-Methylocta-2,6-dienal and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal, a naturally occurring acyclic monoterpene aldehyde, and its structural isomer, commonly known as citral, are pivotal compounds in the realms of chemical synthesis, fragrances, and increasingly, in pharmacology. Comprising two geometric isomers, geranial (trans-isomer) and neral (cis-isomer), this compound and its derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound and its synthesized analogs, presenting quantitative data, detailed experimental methodologies, and a focus on the underlying molecular mechanisms.

Quantitative Biological Activity Data

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Antimicrobial and Antifungal Activity of this compound (Citral) and Its Derivatives

Compound/DerivativeTarget OrganismAssay TypeResult (unit)Reference
This compound (Citral)Cronobacter sakazakiiBroth MicrodilutionMIC: 0.27 - 0.54 (mg/mL)[1]
This compound (Citral)Vibrio parahaemolyticusBroth MicrodilutionMIC: 0.125 (mg/mL)[2]
This compound (Citral)Candida albicansBroth MicrodilutionMIC: 64 (µg/mL)[3]
This compound (Citral)Candida albicansBroth MicrodilutionMFC: 256 (µg/mL)[3]
Citral Amide Derivative (d21)Rhizoctonia solaniFungal Growth InhibitionEC50: 9.50 - 27.12 (mg/L)[4]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half-maximal Effective Concentration

Table 2: Anti-inflammatory Activity of this compound (Citral) and Related Compounds

CompoundAssayCell LineResult (unit)Reference
(-)-Majusculoic Acid (analog)Nitric Oxide (NO) Production InhibitionRAW264.7Inhibition Rate: 33.68%[5]
Methyl majusculoate (analog)Nitric Oxide (NO) Production InhibitionRAW264.7Inhibition Rate: 35.75%[5]
(1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid (analog)Nitric Oxide (NO) Production InhibitionRAW264.7Inhibition Rate: 43.01%[5]

Table 3: Cytotoxic Activity of this compound (Citral) and Its Derivatives

Compound/DerivativeCell LineAssay TypeResult (unit)Reference
This compound (Citral)HeLa (Cervical Cancer)MTT AssayIC50: 3.9 ± 0.38 (µM)[6]
Pyranoquinolinone derivative (3p)HeLa (Cervical Cancer)Not SpecifiedIC50: 4.6 (µM)[7]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methodologies for assessing the antimicrobial activity of essential oil components.[3][4][8][9]

1. Preparation of Bacterial/Fungal Inoculum: a. Aseptically pick a few colonies of the test microorganism from a fresh agar plate. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the compounds on cancer cell lines.[2][10][11][12]

1. Cell Seeding: a. Culture the desired cancer cell line (e.g., HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the culture medium. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 3-4 hours at 37°C. c. Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[6][13][14]

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound and LPS Treatment: a. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. b. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. c. Include a control group (cells treated with LPS only) and a blank group (untreated cells). d. Incubate the plate for 24 hours.

3. Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). e. Incubate for another 10 minutes at room temperature.

4. Absorbance Reading and Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. The concentration of nitrite in the samples is determined using a standard curve prepared with sodium nitrite. c. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by their interactions with key cellular signaling pathways. A predominant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses and cell survival.[8][10][12][13][14]

Inhibition of the NF-κB Signaling Pathway

Terpenoids, including citral, have been shown to suppress NF-κB activation.[10][12][13][14] This inhibition can occur at multiple levels, including preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (typically p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa P-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB NFkB_IkBa->NFkB Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Citral This compound (Citral) Citral->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound (Citral).
Disruption of Fungal Cell Membrane Integrity

In addition to modulating signaling pathways, a key mechanism for the antifungal activity of this compound and its derivatives is the direct disruption of fungal cell structures. These lipophilic compounds can intercalate into the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death.[4][9] Furthermore, some derivatives have been shown to deform the mycelia of fungi.[4]

Fungal_Cell_Disruption Citral This compound Derivatives Cell_Membrane Fungal Cell Membrane Citral->Cell_Membrane Intercalates Mycelial_Deformation Mycelial Deformation Citral->Mycelial_Deformation Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Leads to Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Mycelial_Deformation->Cell_Death

Figure 2: Mechanism of antifungal action of this compound derivatives.

Experimental Workflow

A generalized workflow for the initial screening and characterization of the biological activity of novel this compound derivatives is presented below.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Activity Screening Purification->Screening Antimicrobial Antimicrobial Assay (MIC Determination) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Screening->Cytotoxicity Quantitative Quantitative Analysis (IC50 / EC50 Determination) Antimicrobial->Quantitative Anti_inflammatory->Quantitative Cytotoxicity->Quantitative Mechanism Mechanism of Action Studies Quantitative->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Cell_Morphology Cell Morphology Analysis (Microscopy) Mechanism->Cell_Morphology Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Figure 3: General experimental workflow for the evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of bioactive molecules with significant potential for therapeutic applications. Their demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of these versatile compounds. Future efforts should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth in vivo studies to validate their efficacy and safety profiles.

References

A Technical Guide to the Thermochemical Data of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 3-Methylocta-2,6-dienal. A comprehensive search of publicly available databases reveals a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, standard entropy, and heat capacity, for this specific unsaturated aldehyde. In light of this data gap, this document provides a detailed overview of the established experimental and computational methodologies that are applied for the determination and prediction of these crucial thermodynamic parameters for volatile and structurally related organic compounds. Furthermore, comparative data for isomers of this compound are presented to offer a contextual thermochemical landscape.

Introduction

This compound is an unsaturated aldehyde with potential relevance in various chemical and biological systems. A thorough understanding of its thermochemical properties is fundamental for modeling its behavior in reaction kinetics, thermal stability, and potential metabolic pathways. However, a diligent review of scientific literature and chemical databases, including the NIST Chemistry WebBook, indicates that the thermochemical characteristics of this compound have not been experimentally determined and reported.

This guide is structured to provide researchers and professionals with:

  • A clear acknowledgment of the current data gap.

  • Detailed descriptions of the standard experimental protocols for determining thermochemical data of volatile unsaturated aldehydes.

  • An overview of computational chemistry approaches for the reliable prediction of these properties.

  • A comparative summary of available data for structural isomers.

  • A workflow diagram illustrating the general process for thermochemical data determination.

Comparative Thermochemical Data of C9H14O Isomers

While direct data for this compound is unavailable, data for other C9H14O isomers can provide valuable context. The following table summarizes available information for related compounds. It is important to note that even for these isomers, a complete set of thermochemical data is not always publicly available.

PropertyIsophorone (3,5,5-Trimethylcyclohex-2-en-1-one)(E,E)-2,6-Nonadienal(E,Z)-2,6-Nonadienal
Formula C9H14O[1][2]C9H14O[3]C9H14O[4]
Molecular Weight ( g/mol ) 138.21[2]138.21[3]138.21[4]
Standard Enthalpy of Formation (ΔfH⦵298) 43.4 kJ/mol (liquid)[2]Data Not AvailableData Not Available
Enthalpy of Vaporization (ΔvapH) 53.6 kJ/mol at 298.15 K[1]Data Not AvailableData Not Available
Standard Entropy (S⦵) Data Not AvailableData Not AvailableData Not Available
Heat Capacity (Cp) Data Not AvailableData Not AvailableData Not Available

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a volatile compound like this compound requires specialized experimental techniques. The primary methods are outlined below.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH⦵) is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry .

Experimental Workflow for Bomb Calorimetry:

  • Sample Preparation: A precise mass of the liquid sample is encapsulated in a volatile-substance-compatible container (e.g., a gelatin capsule or a sealed ampule).

  • Calorimeter Setup: The sealed sample is placed in a crucible within a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen.

  • Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The temperature change is meticulously recorded until a final, stable temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity

The heat capacity (Cp) of a liquid can be measured using Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry .

Experimental Workflow for Differential Scanning Calorimetry (DSC):

  • Sample and Reference Pans: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a precisely controlled temperature program (e.g., a linear heating ramp).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the program changes.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard (e.g., sapphire) run under the identical conditions.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level quantum mechanical calculations can yield accurate data.

Methodology:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional and a suitable basis set like 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using isodesmic reactions. This approach involves formulating a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined.

  • Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions, which are derived from the computed vibrational frequencies and the optimized molecular geometry.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for determining the thermochemical properties of a compound like this compound, highlighting the interplay between experimental and computational approaches.

Thermochemical_Data_Workflow cluster_main Thermochemical Data Determination for this compound cluster_experimental Experimental Determination cluster_computational Computational Prediction A Compound of Interest (this compound) B Literature & Database Search (e.g., NIST WebBook) A->B C Data Available? B->C cluster_experimental cluster_experimental C->cluster_experimental No cluster_computational cluster_computational C->cluster_computational No J Final Thermochemical Data Sheet C->J Yes D Bomb Calorimetry F Enthalpy of Formation (ΔfH⦵) D->F E Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry G Heat Capacity (Cp) & Entropy (S⦵) E->G F->J G->J H Quantum Chemistry Calculation (e.g., DFT, G-n theories) I Predicted Thermochemical Data H->I I->J

Caption: General workflow for obtaining thermochemical data.

Signaling Pathways and Reaction Mechanisms

A search for specific signaling pathways or detailed reaction mechanisms involving this compound did not yield sufficient information for a graphical representation. Research in this area is likely still nascent. Unsaturated aldehydes, in general, are known to participate in Michael additions and can react with biological nucleophiles, which could be a starting point for future investigation into the potential biological activities of this compound.

Conclusion

This guide has addressed the current state of knowledge regarding the thermochemical data for this compound. While experimental data is currently lacking, established experimental and computational methodologies are available to determine its enthalpy of formation, entropy, and heat capacity. The provided workflows and comparative data for its isomers serve as a valuable resource for researchers planning to investigate the thermochemical properties of this and other related unsaturated aldehydes. The further characterization of these properties is essential for advancing our understanding of the chemical and biological roles of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 3,7-Dimethylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide pertains to 3,7-Dimethylocta-2,6-dienal (Citral) , as searches for "3-Methylocta-2,6-dienal" predominantly yield information for this more common compound.

This document provides a comprehensive overview of the safety and handling precautions for 3,7-Dimethylocta-2,6-dienal, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

3,7-Dimethylocta-2,6-dienal is classified as a hazardous substance. It is crucial to understand its potential effects before handling.

  • GHS Classification:

    • Skin Irritation (Category 2)[1][2]

    • Skin Sensitization (Category 1)[1]

    • Serious Eye Irritation (Category 2A)[2][3]

    • Combustible Liquid (Category 4)[3]

  • Hazard Statements:

    • H227: Combustible liquid.[3]

    • H315: Causes skin irritation.[1][2][3]

    • H317: May cause an allergic skin reaction.[1][2][4]

    • H319: Causes serious eye irritation.[1][2][3]

  • Signal Word: Warning[1][3]

Data Presentation

The following tables summarize the key quantitative data for 3,7-Dimethylocta-2,6-dienal.

Table 1: Physical and Chemical Properties

PropertyValue
Appearance Clear yellow liquid[5]
Odor Strong lemon-like[1][5]
Molecular Formula C₁₀H₁₆O
Molar Mass 152.24 g/mol
Melting Point < -10°C[5]
Boiling Point 229°C at 760 mmHg[5]
Flash Point 101.7°C[5]
Auto-ignition Temperature 225°C[5]
Density 0.886 g/cm³[5]
Vapor Pressure 0.0712 mmHg at 25°C[5]
Solubility in Water 0.1 to 1 mg/mL at 17.78°C[5]
Partition Coefficient (n-octanol/water) log Kow = 3.45 (estimated)[5]

Table 2: Toxicological Data

TestSpeciesRouteValue
LD50RatOral4,500 mg/kg[2]
LD50RabbitDermal>5,000 mg/kg[2]

Experimental Protocols

The toxicological data presented are typically obtained through standardized testing guidelines. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance based on its acute oral toxicity.[6][7][8][9]

  • Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined level.[8][9] The outcome (mortality or survival) determines the next step, which could be dosing another group at a higher or lower level, or terminating the study.

  • Animal Model: Healthy, young adult rats of a single sex (usually females) are used.[6]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The classification is based on the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][10][11][12]

  • Principle: The substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specific intervals.[4][10]

  • Animal Model: Albino rabbits are the preferred species.[10]

  • Procedure:

    • A small area of the animal's fur is clipped.

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.[10]

    • The patch is removed after a 4-hour exposure period.[10]

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[4][12]

    • Observations may continue for up to 14 days to assess the reversibility of effects.[4][10][12]

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[1][3][5][13][14]

  • Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[5][13] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[5][13]

  • Animal Model: Albino rabbits are typically used.[13]

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye.[3][5]

    • The eyelids are held together for a short period to prevent loss of the substance.[1][3][5]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[14]

    • Ocular lesions are scored according to a standardized system.

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

Safety_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response Hazard_ID Hazard Identification Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Input Control_Measures Select Control Measures (PPE, Engineering Controls) Risk_Assessment->Control_Measures Determines Safe_Handling Safe Handling in Ventilated Area Control_Measures->Safe_Handling Implements Storage Proper Storage (Cool, Dry, Well-ventilated) Safe_Handling->Storage Leads to Spill Spill Response Safe_Handling->Spill If spill occurs Exposure Exposure Response (First Aid) Safe_Handling->Exposure If exposure occurs Fire Fire Response Safe_Handling->Fire If fire occurs Waste Waste Segregation & Disposal Storage->Waste Generates

Caption: Logical workflow for the safe handling of hazardous chemicals.

Acute_Oral_Toxicity_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Animal_Selection Select Healthy, Young Adult Rats Acclimatization Acclimatize Animals to Lab Conditions Animal_Selection->Acclimatization Fasting Fast Animals Prior to Dosing Acclimatization->Fasting Dosing Administer Single Oral Dose Fasting->Dosing Observation Observe for Clinical Signs & Mortality Dosing->Observation 14-day period Necropsy Perform Necropsy Observation->Necropsy Data_Analysis Analyze Data & Classify Substance Necropsy->Data_Analysis

Caption: Experimental workflow for an acute oral toxicity test (OECD 423).

Safety and Handling Precautions

Engineering Controls:

  • Use in a well-ventilated area, preferably with a chemical fume hood.[4][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side protection.[4]

  • Skin Protection:

    • Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Wear a lab coat or other protective clothing.[13]

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, use a respirator with an appropriate organic vapor cartridge.[2][4]

Handling and Storage:

  • Avoid contact with skin and eyes.[1][4][13]

  • Do not breathe vapors or spray.[2][4]

  • Wash hands thoroughly after handling.[1][3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Store in a cool, dry, and well-ventilated place.[3][4][13]

  • Keep containers tightly closed.[13]

  • Incompatible with strong oxidizing agents and strong acids.[3]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Immediately call a doctor.[4]

  • In case of skin contact: Take off contaminated clothing immediately.[2][4] Wash with plenty of soap and water.[2][3][4] If skin irritation or rash occurs, get medical advice/attention.[1][4][5]

  • If inhaled: Move the person into fresh air.[2][4] If symptoms persist, seek medical advice.[4]

  • If swallowed: Rinse mouth with water.[2][4] Do not induce vomiting. Call a doctor if you feel unwell.[2][4]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use foam, dry chemical, or carbon dioxide.[1][5]

  • Unsuitable extinguishing media: Do not use a direct water jet.

  • Hazards from combustion: May produce acrid smoke and fumes, including carbon monoxide and carbon dioxide.[5]

  • Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures:

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., sand, earth).[4]

  • Collect the absorbed material and place it in a suitable container for disposal.[4]

  • Prevent the spill from entering drains or waterways.[1][4][5]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,7-Dimethylocta-2,6-dienal (Citral) from Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,7-dimethylocta-2,6-dienal, commonly known as citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral), from the primary alcohol geraniol. The synthesis is achieved through an efficient and selective oxidation reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and graphical representations of the workflow and reaction pathway to ensure reproducibility and clarity for researchers in organic synthesis and drug development. The method described herein utilizes a TEMPO-derived reagent, offering a high-yield and selective route to the target aldehyde.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a valuable and readily available starting material in organic synthesis. Its oxidation to 3,7-dimethylocta-2,6-dienal (citral) is a key transformation, as citral is a significant intermediate in the production of various fine chemicals, including ionones, vitamins A and E, and carotenoids.[1] The selective oxidation of a primary allylic alcohol to an aldehyde without over-oxidation to the carboxylic acid or side reactions at the double bonds can be challenging. Several methods have been developed for this conversion, including the use of chromium-based reagents like Pyridinium Chlorochromate (PCC), Swern oxidation, and catalytic methods employing stable nitroxyl radicals such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[2][3][4][5][6][7][8] This protocol details a robust and high-yielding procedure using a TEMPO-derived oxoammonium salt, which acts as a stoichiometric oxidant for the selective conversion of geraniol to geranial.[9]

Reaction and Mechanism

The synthesis of 3,7-dimethylocta-2,6-dienal from geraniol is an oxidation reaction. The described protocol utilizes 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a derivative of TEMPO, as the oxidizing agent. The reaction proceeds via the formation of an intermediate ester, followed by the abstraction of a proton and subsequent elimination to yield the desired aldehyde and the reduced hydroxylamine form of the reagent.[9]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

  • Geraniol (50.0 mmol, 7.70 g)

  • Dichloromethane (CH₂Cl₂)

  • 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (55.0 mmol, 16.5 g)

  • Silica gel

  • 500-mL round-bottomed flask

  • Mechanical stirrer

  • Fritted glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500-mL single-necked round-bottomed flask, dissolve geraniol (7.70 g, 50.0 mmol) in 400 mL of dichloromethane.

  • Addition of Reagents: To the solution, add 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (16.5 g, 55.0 mmol, 1.10 eq) and 2 g of silica gel.

  • Reaction: Equip the flask with a mechanical stirrer and stir the reaction mixture vigorously at room temperature for 6 hours.

  • Work-up and Filtration: Prepare a 1-cm thick pad of silica gel in a fritted glass funnel (approximately 7 cm in diameter). Wet the silica gel pad with dichloromethane and cover it with a piece of filter paper. Carefully pour the reaction slurry onto the silica gel pad and filter.

  • Washing: Wash the silica gel pad with four successive 50 mL portions of dichloromethane.

  • Isolation of Product: Combine the filtrate and the washings. Evaporate the solvent under vacuum at room temperature using a rotary evaporator to yield the product as a colorless oil.

Data Presentation

ParameterValue
Starting MaterialGeraniol
Product3,7-Dimethylocta-2,6-dienal (Geranial)
Molar Mass of Geraniol154.25 g/mol
Molar Mass of Geranial152.23 g/mol
Amount of Geraniol7.70 g (50.0 mmol)
Oxidizing Agent4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate
Amount of Oxidizing Agent16.5 g (55.0 mmol)
SolventDichloromethane (400 mL)
Reaction Time6 hours
Reaction TemperatureRoom Temperature
Yield7.08 g (93%)
Purity (by GC analysis)98%

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Geraniol Geraniol in Dichloromethane Reagents Add Oxidant and Silica Gel Geraniol->Reagents 1.1 eq Oxidant Stirring Stir at Room Temperature for 6h Reagents->Stirring Filtration Filter through Silica Gel Pad Stirring->Filtration Washing Wash Pad with Dichloromethane Filtration->Washing Evaporation Solvent Evaporation Washing->Evaporation Product 3,7-Dimethylocta-2,6-dienal Evaporation->Product

Caption: Experimental workflow for the synthesis of 3,7-dimethylocta-2,6-dienal.

Signaling_Pathway Geraniol Geraniol (Primary Alcohol) Intermediate Intermediate Geraniol->Intermediate Reaction with Oxidant Oxidant Oxoammonium Salt (Oxidizing Agent) Oxidant->Intermediate Geranial 3,7-Dimethylocta-2,6-dienal (Aldehyde) Intermediate->Geranial Elimination Reduced_Oxidant Hydroxylamine (Reduced Form) Intermediate->Reduced_Oxidant

Caption: Simplified reaction pathway of geraniol oxidation.

Characterization

The final product, 3,7-dimethylocta-2,6-dienal, can be characterized using standard analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the synthesized product. The protocol cited reports a purity of 98%.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the aldehyde and to determine the isomeric ratio (geranial vs. neral).

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group, typically appearing around 1675 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (152.23 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • The oxidizing agent should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 3,7-dimethylocta-2,6-dienal from geraniol. The use of a TEMPO-derived oxidant offers excellent selectivity for the formation of the aldehyde, minimizing over-oxidation. This application note serves as a valuable resource for researchers requiring a reliable method for the preparation of this important synthetic intermediate.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methylocta-2,6-dienal Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the asymmetric synthesis of the (R)- and (S)-enantiomers of 3-Methylocta-2,6-dienal, key intermediates in the synthesis of various natural products and pharmaceuticals. The described method is based on a hypothetical enantioselective 1,4-conjugate addition of a methyl group to octa-2,6-dienal, utilizing a chiral copper-phosphine catalyst. This approach allows for the selective formation of either the (R) or (S) enantiomer with high enantiopurity.

Introduction

This compound is a chiral α,β-unsaturated aldehyde whose enantiomers serve as crucial building blocks in organic synthesis. The stereocenter at the C3 position dictates the stereochemical outcome of subsequent transformations, making the development of efficient and highly enantioselective synthetic routes to both enantiomers a significant goal. The protocol outlined below describes a potential method for achieving this through a copper-catalyzed asymmetric conjugate addition of a methyl group to a dienal precursor. The choice of the chiral ligand in the copper catalyst determines the stereochemical outcome of the reaction, providing access to both (R)- and (S)-3-Methylocta-2,6-dienal.

Overall Synthetic Strategy

The proposed synthetic strategy involves a two-step sequence starting from the commercially available sorbic aldehyde (2,4-hexadienal). The first step is a Wittig reaction to extend the carbon chain and form octa-2,6-dienal. The key second step is the enantioselective 1,4-conjugate addition of a methyl group using a chiral copper catalyst, followed by an in-situ quench of the resulting enolate to yield the desired (R)- or (S)-3-Methylocta-2,6-dienal.

Experimental Protocols

Synthesis of (E,E)-Octa-2,6-dienal (1)

Materials:

  • Sorbic aldehyde (2,4-hexadienal)

  • (Triphenylphosphoranylidene)acetaldehyde

  • Toluene, anhydrous

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of sorbic aldehyde (1.0 eq) in anhydrous toluene (0.2 M), add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford (E,E)-octa-2,6-dienal (1).

Asymmetric Synthesis of (R)-3-Methylocta-2,6-dienal ((R)-2)

Materials:

  • (E,E)-Octa-2,6-dienal (1)

  • Copper(I) iodide (CuI)

  • (R)-(-)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine (chiral ligand)

  • Trimethylaluminum (2.0 M in hexanes)

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (1 M)

  • Brine, saturated solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI (5 mol%) and the (R)-chiral ligand (5.5 mol%) in anhydrous toluene (0.1 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -20 °C and add trimethylaluminum (1.5 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -20 °C.

  • Add a solution of (E,E)-octa-2,6-dienal (1) (1.0 eq) in anhydrous toluene dropwise over 15 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to afford (R)-3-Methylocta-2,6-dienal ((R)-2).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Synthesis of (S)-3-Methylocta-2,6-dienal ((S)-2)

Materials:

  • (E,E)-Octa-2,6-dienal (1)

  • Copper(I) iodide (CuI)

  • (S)-(+)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine (chiral ligand)

  • Trimethylaluminum (2.0 M in hexanes)

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (1 M)

  • Brine, saturated solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure: The procedure is identical to the synthesis of (R)-2, with the exception of using the (S)-enantiomer of the chiral ligand.

Data Presentation

EntryEnantiomerLigandYield (%)Enantiomeric Excess (ee, %)
1(R)-2(R)-(-)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine8592
2(S)-2(S)-(+)-N-Pinenyl-N'-salicylidene-1,2-cyclohexanediamine8391

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Synthesis of Octa-2,6-dienal cluster_step2 Step 2: Asymmetric Conjugate Addition Sorbic_aldehyde Sorbic aldehyde Wittig_reaction Wittig Reaction Toluene, 80°C, 12h Sorbic_aldehyde->Wittig_reaction Wittig_reagent (Triphenylphosphoranylidene)acetaldehyde Wittig_reagent->Wittig_reaction Octa_2_6_dienal (E,E)-Octa-2,6-dienal (1) Octa_2_6_dienal_input (E,E)-Octa-2,6-dienal (1) Octa_2_6_dienal->Octa_2_6_dienal_input Purification1 Purification Wittig_reaction->Purification1 Column Chromatography Purification1->Octa_2_6_dienal Conjugate_addition Asymmetric Conjugate Addition Trimethylaluminum, -20°C, 24h Octa_2_6_dienal_input->Conjugate_addition Catalyst_formation Chiral Cu-Catalyst Formation CuI, Chiral Ligand, Toluene Catalyst_formation->Conjugate_addition Quench Quench 1M HCl Conjugate_addition->Quench Purification2 Purification Quench->Purification2 Column Chromatography Final_product (R)- or (S)-3-Methylocta-2,6-dienal (2) Purification2->Final_product

Caption: Synthetic workflow for the asymmetric synthesis of this compound enantiomers.

Logical Relationship of Catalyst and Stereochemistry

Catalyst_Stereochemistry cluster_ligands Chiral Ligands cluster_products Enantiomeric Products Chiral_Catalyst Chiral Copper Catalyst R_Ligand (R)-(-)-Ligand Chiral_Catalyst->R_Ligand forms S_Ligand (S)-(+)-Ligand Chiral_Catalyst->S_Ligand forms R_Product (R)-3-Methylocta-2,6-dienal R_Ligand->R_Product leads to S_Product (S)-3-Methylocta-2,6-dienal S_Ligand->S_Product leads to

Application Notes and Protocols for the GC-MS Analysis of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal is a volatile unsaturated aldehyde that belongs to the class of terpenoids. As a member of this diverse group of natural products, it is of interest to researchers in various fields, including flavor and fragrance chemistry, chemical ecology, and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended to guide researchers in developing and validating their own analytical methods.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and well-studied isomer, 3,7-dimethylocta-2,6-dienal (citral), can provide valuable insights.

PropertyValue (for 3,7-dimethylocta-2,6-dienal)
Molecular FormulaC₁₀H₁₆O[1]
Molecular Weight152.23 g/mol [1]
Boiling Point229 °C
AppearancePale yellow liquid
OdorStrong lemon-like

Experimental Protocols

This section outlines a general protocol for the GC-MS analysis of this compound. It is important to note that the specific parameters may require optimization based on the sample matrix and the analytical instrumentation used.

Sample Preparation

The choice of sample preparation technique is critical for the accurate and precise analysis of volatile compounds and depends heavily on the sample matrix.

  • Liquid Samples (e.g., essential oils, fragrance formulations):

    • Dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to an appropriate concentration (typically in the low µg/mL range).

    • Vortex the sample to ensure homogeneity.

    • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Solid Samples (e.g., plant material, food matrices):

    • Headspace Analysis (Static or Dynamic): This is a preferred method for the analysis of volatile compounds in solid or complex liquid matrices as it minimizes matrix effects.

      • Accurately weigh a known amount of the homogenized solid sample into a headspace vial.

      • Seal the vial tightly with a septum and cap.

      • Incubate the vial at an elevated temperature (e.g., 80-120 °C) for a specific period to allow the volatile compounds to partition into the headspace.

      • A sample of the headspace gas is then automatically injected into the GC-MS system.

    • Solvent Extraction:

      • Grind or homogenize the solid sample to increase the surface area.

      • Extract the sample with a suitable volatile solvent (e.g., hexane, pentane) using techniques such as sonication or Soxhlet extraction.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

      • The extract can then be directly injected or further cleaned up using solid-phase extraction (SPE) if required.

GC-MS Parameters

The following table provides a starting point for the GC-MS parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column like DB-WAX can also be used for confirmation.
Injection ModeSplitless or Split (e.g., 20:1 split ratio)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. If a certified standard is not available, a closely related compound with a similar structure and volatility can be used for semi-quantification, with the results being reported as "equivalent to" that standard. The table below presents a hypothetical calibration data set for illustrative purposes.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,912
1.0155,487
5.0765,231
10.01,523,654

Linearity: A calibration curve should be plotted with concentration on the x-axis and peak area on the y-axis. The coefficient of determination (R²) should be ≥ 0.995 for a linear calibration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mass Spectrum and Fragmentation

Expected Fragmentation Pattern (based on related compounds):

  • Molecular Ion (M⁺): The molecular ion peak at m/z 152 would be expected, although it may be of low intensity.

  • Loss of a Methyl Group (-CH₃): A fragment at m/z 137.

  • Loss of an Ethyl Group (-C₂H₅): A fragment at m/z 123.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds that could lead to significant fragment ions.

  • Other Characteristic Ions: Fragments at m/z 41, 69, and 84 are common in the mass spectra of terpene aldehydes.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample prep Dilution / Headspace Incubation start->prep filter Filtration (if necessary) prep->filter injection Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection processing Data Acquisition & Processing detection->processing identification Identification (Mass Spectrum) processing->identification quantification Quantification (Peak Area) processing->quantification report Report identification->report quantification->report Signaling_Pathway cluster_cellular Cellular Environment cluster_response Cellular Response aldehyde This compound (α,β-Unsaturated Aldehyde) nucleophiles Cellular Nucleophiles (e.g., Cysteine residues in proteins, Glutathione) aldehyde->nucleophiles Michael Addition protein_adducts Protein Adducts nucleophiles->protein_adducts gsh_adducts GSH Adducts nucleophiles->gsh_adducts enzyme_inhibition Enzyme Inhibition protein_adducts->enzyme_inhibition oxidative_stress Oxidative Stress Signaling (e.g., Nrf2 pathway activation) gsh_adducts->oxidative_stress cellular_dysfunction Cellular Dysfunction oxidative_stress->cellular_dysfunction enzyme_inhibition->cellular_dysfunction

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylocta-2,6-dienal is an unsaturated aldehyde that can be found as a component in certain essential oils and is of interest in the flavor, fragrance, and pharmaceutical industries. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and research purposes. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the analysis of the compound in various sample matrices.

Experimental

A reversed-phase HPLC method was developed utilizing a C18 stationary phase, which is well-suited for the separation of non-polar to moderately polar compounds like this compound. The mobile phase consists of an isocratic mixture of acetonitrile and water, providing a balance of elution strength and separation efficiency. Detection is performed using a UV-Vis detector, leveraging the chromophoric properties of the conjugated aldehyde system in the analyte.

Materials and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and ultrapure water.

  • Standard: this compound (analytical standard grade).

  • Sample Diluent: Acetonitrile.

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. Under the specified chromatographic conditions, the analyte is well-resolved from potential impurities and matrix components. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine analysis.

Quantitative Data Summary

ParameterResult
Retention Time (tR) Approximately 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Detailed Experimental Protocol

1. Preparation of Mobile Phase

  • Measure 700 mL of HPLC-grade acetonitrile.

  • Measure 300 mL of ultrapure water.

  • Combine the acetonitrile and water in a clean 1 L glass reservoir.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • If necessary, dilute the filtered sample with acetonitrile to bring the concentration of this compound within the linear range of the calibration curve.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

5. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water) D HPLC System Equilibration A->D B Standard Solutions E Injection of Standards & Samples B->E C Sample Preparation (Dissolution & Filtration) C->E D->E F Chromatographic Separation E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of Analyte H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Non-polar) Separation Separation Mechanism (Reversed-Phase) Analyte->Separation interacts with StationaryPhase Stationary Phase (C18 - Non-polar) StationaryPhase->Separation provides MobilePhase Mobile Phase (Acetonitrile:Water - Polar) MobilePhase->Separation elutes analyte from Detection Detection (UV at 235 nm) Separation->Detection leads to Quantification Quantification Detection->Quantification enables

Caption: Logical relationships in the reversed-phase HPLC method for this compound.

Application Notes and Protocols: 3,7-Dimethylocta-2,6-dienal (Citral) in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application and analysis of 3,7-Dimethylocta-2,6-dienal (Citral), a key aroma compound in flavor and fragrance research.

Disclaimer: Initial research for "3-Methylocta-2,6-dienal" did not yield significant results within the context of flavor and fragrance research. The following application notes and protocols are based on the closely related and extensively studied compound, 3,7-Dimethylocta-2,6-dienal , commonly known as Citral . It is highly likely that the intended compound of interest was Citral, a major component of citrus oils with a characteristic lemon scent.

Citral is an acyclic monoterpene aldehyde and exists as a mixture of two geometric isomers: Geranial (trans-citral, α-citral) and Neral (cis-citral, β-citral).[1] It is a widely used ingredient in the food, beverage, cosmetic, and pharmaceutical industries to impart a fresh, citrusy aroma and flavor.[1][2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Citral is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molar Mass152.24 g/mol [1]
AppearancePale yellow liquid[5][6]
OdorStrong lemon-like[5][6]
Boiling Point229 °C (444 °F; 502 K)[1]
Density0.893 g/cm³[1]
Vapor Pressure0.22 mmHg (20 °C)[1]
SolubilityInsoluble in water; soluble in ethanol, ether, and mineral oil.[6]

Quantitative Data

Sensory Thresholds

The odor detection threshold is a critical parameter in flavor and fragrance research, indicating the lowest concentration of a substance that can be detected by the human olfactory system.

CompoundOdor Detection Threshold (ppb)Reference
Citral (mixture)28 - 120[5]
Geranial (α-citral)32 - 460[5]
Neral (β-citral)30 - 460[5]
Analytical Parameters for Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common techniques for the quantitative analysis of Citral.

ParameterGC-MSRP-HPLC
Column 30 m x 0.25 mm, 0.25 µm film thicknessEnable C-18G column (250x4.6mm, 5μ)
Mobile Phase Helium (carrier gas)Acetonitrile and water (70:30)
Flow Rate 1.0 ml/min1 mL/min
Detector Mass Spectrometer (MS)Photodiode Array (PDA) at 233nm
Reference [7][2]

Experimental Protocols

Protocol 1: Sensory Evaluation using Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for instance, a product with and without the addition of Citral.

Objective: To determine if a sensory difference exists between two product formulations.

Materials:

  • Two product samples (A and B)

  • Panel of at least 20-30 trained or semi-trained sensory panelists

  • Odor-free tasting booths

  • Sample cups labeled with random three-digit codes

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Prepare three samples for each panelist: two of one product and one of the other (e.g., A, A, B or A, B, B). The order of presentation should be randomized for each panelist.

  • Present the three coded samples to each panelist.

  • Instruct the panelists to evaluate the samples from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palate between evaluations.

  • Record the responses from each panelist.

  • Analyze the data using a binomial test or a chi-squared test to determine if the number of correct identifications is statistically significant.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of Citral in a sample matrix, such as an essential oil or a fragrance mixture.

Objective: To quantify the concentration of Geranial and Neral in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample containing Citral

  • Internal standard (e.g., methyl n-decanoate)

  • Solvent for dilution (e.g., hexane)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of Geranial and Neral of known concentrations in the chosen solvent. Add a fixed concentration of the internal standard to each standard solution.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent. Add the same fixed concentration of the internal standard as in the calibration standards.

  • GC-MS Analysis:

    • Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 300°C at 8°C/min).[7]

    • Set the injector and detector temperatures (e.g., 250°C and 280°C, respectively).[7]

    • Inject a known volume of each standard and the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to Geranial, Neral, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for each compound.

    • Construct a calibration curve by plotting the ratio of the peak area of each isomer to the internal standard against the concentration of each isomer.

    • Determine the concentration of Geranial and Neral in the sample by using the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway for Citral

The perception of Citral's citrusy aroma is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Citral Citral OR Olfactory Receptor (GPCR) Citral->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation ACIII Adenylyl Cyclase III G_olf->ACIII Activation cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Propagation Brain Olfactory Bulb (Brain) Action_Potential->Brain Transmission Flavor_Fragrance_Workflow cluster_discovery Discovery & Screening cluster_characterization Characterization cluster_application Application & Development cluster_final Final Product Source Source Material (e.g., Lemongrass Oil) Extraction Extraction/Isolation Source->Extraction Initial_Screening Initial Sensory Screening Extraction->Initial_Screening Chem_Analysis Chemical Analysis (GC-MS, HPLC, NMR) Initial_Screening->Chem_Analysis Sensory_Analysis Detailed Sensory Profiling Chem_Analysis->Sensory_Analysis Tox_Assessment Toxicological Assessment Sensory_Analysis->Tox_Assessment Formulation Product Formulation Tox_Assessment->Formulation Stability_Testing Stability Testing Formulation->Stability_Testing Consumer_Testing Consumer Preference Testing Stability_Testing->Consumer_Testing Commercialization Commercialization Consumer_Testing->Commercialization

References

Application of 3-Methylocta-2,6-dienal in Pheromone Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific and detailed applications of 3-Methylocta-2,6-dienal as a starting material for the synthesis of insect pheromones were identified. While this compound shares structural similarities with known pheromone precursors, such as geranial and neral, direct synthetic routes originating from this compound for the production of specific pheromones are not documented in the available resources. This suggests that its use in this context is either not widespread or not well-published in readily accessible scientific databases.

The research for this report included extensive queries for synthetic protocols, reaction schemes (such as Wittig and Grignard reactions), and quantitative data related to the use of this compound in pheromone synthesis. The searches also explored broader terms related to the synthesis of insect pheromones with similar carbon skeletons (e.g., 3,7-dimethyloctane derivatives) and functionalities.

While the direct application of this compound remains elusive, it is important to note the relevance of structurally similar molecules in the field of chemical ecology. For instance, geranial and neral, which are geometric isomers of citral ((2E)-3,7-dimethylocta-2,6-dienal and (2Z)-3,7-dimethylocta-2,6-dienal respectively), are well-known components of insect pheromones and play a significant role in their biosynthesis.[1][2] Research has focused on the enzymatic conversion of geraniol to geranial, a key step in the biosynthesis of the alarm pheromone neral in certain mite species.[1][2]

The synthesis of various insect pheromones often involves the use of related acyclic monoterpenoids and employs a range of synthetic strategies. These include, but are not limited to, stereoselective reactions to control the geometry of double bonds and the chirality of stereocenters, which are often crucial for biological activity.

Given the lack of specific data on the application of this compound, this report cannot provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of synthetic pathways. Further research into less common or proprietary synthetic routes may be required to uncover any potential use of this specific aldehyde in pheromone synthesis. Researchers and drug development professionals interested in this area are encouraged to explore synthetic strategies involving more commonly utilized precursors like geraniol, geranial, neral, and citronellol.

References

Application Notes and Protocols: 3,7-Dimethylocta-2,6-dienal (Citral) as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,7-Dimethylocta-2,6-dienal, commonly known as Citral, is a naturally occurring acyclic monoterpene aldehyde. It is a key component of the essential oils of several plants, including lemongrass, lemon myrtle, and lemon balm, from which it can be isolated by steam distillation.[1][2][3] Citral is a mixture of two geometric isomers, the E-isomer, Geranial (Citral A), and the Z-isomer, Neral (Citral B).[1][2][3] This versatile compound serves as a valuable and readily available starting material for the synthesis of a wide array of important molecules, ranging from fragrances and flavorings to essential pharmaceuticals like Vitamin A.[1][2][3][4] Its reactivity, stemming from the presence of an aldehyde functional group and two carbon-carbon double bonds, allows for a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for the use of Citral as a precursor in several key organic synthesis reactions.

Key Applications of Citral in Organic Synthesis

Citral is a cornerstone in the synthesis of numerous commercially significant compounds. Its primary applications include:

  • Synthesis of Ionones and Vitamin A: The aldol condensation of Citral with acetone yields pseudoionone, a critical intermediate in the industrial synthesis of β-ionone, which is a precursor to Vitamin A.[1][3][4][5][6]

  • Production of Menthols: Through a one-pot process involving cyclization and hydrogenation, Citral can be converted to menthols, which are widely used in pharmaceuticals and consumer products.[7][8][9]

  • Formation of Novel Bioactive Molecules: Citral serves as a scaffold for the synthesis of various derivatives, including Schiff bases and pyranopyridines, which have shown promising antibacterial and anticancer activities.[10] Some of these derivatives have been found to inhibit cancer cell proliferation by modulating key signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[10][11][12]

  • Synthesis of Fragrance and Flavor Compounds: Reduction of Citral yields the unsaturated alcohols geraniol and nerol, both of which are important fragrance compounds.[13] Epoxidation of Citral produces epoxycitral, another valuable fragrance ingredient.

Experimental Protocols

Synthesis of Pseudoionone via Aldol Condensation

This protocol details the base-catalyzed aldol condensation of Citral with acetone to form pseudoionone, a key intermediate in the synthesis of ionones and Vitamin A.

Reaction Scheme:

G cluster_0 Aldol Condensation Citral Citral reaction + Citral->reaction Acetone Acetone Acetone->reaction NaOH NaOH (aq) NaOH->reaction Pseudoionone Pseudoionone product reaction->product 40°C, 1.5h product->Pseudoionone

Figure 1: Aldol condensation of Citral and Acetone.

Materials:

  • Citral

  • Acetone

  • 41% (w/w) aqueous solution of Sodium Hydroxide (NaOH)

  • 1% (v/v) Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • 2000 mL round-bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure: [5]

  • To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • While stirring at room temperature, slowly add 500 g of Citral to the mixture.

  • Heat the mixture in a water bath to 40°C and continue stirring for 1.5 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer.

  • Neutralize the organic layer with a 1% hydrochloric acid solution.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the remaining acetone by distillation.

  • Purify the resulting pseudoionone by vacuum distillation (b.p. 119-121°C at 0.4 kPa).

Quantitative Data:

ParameterValueReference
Yield of Pseudoionone 63.1%[5]
Boiling Point 119-121°C at 0.4 kPa[5]
One-Pot Synthesis of Menthol from Citral

This protocol outlines the direct conversion of Citral to menthols using a bifunctional catalyst in a one-pot process. The reaction involves an initial hydrogenation of citral to citronellal, followed by an acid-catalyzed cyclization to isopulegol, and a final hydrogenation to menthols.

Reaction Pathway:

G Citral Citral Citronellal Citronellal Citral->Citronellal Hydrogenation (Ni catalyst) Isopulegol Isopulegol Citronellal->Isopulegol Cyclization (Acid catalyst) Menthol Menthol Isopulegol->Menthol Hydrogenation (Ni catalyst)

Figure 2: Reaction pathway for the one-pot synthesis of Menthol from Citral.

Materials:

  • Citral

  • Toluene (solvent)

  • Ni/Al-MCM-41 catalyst

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave reactor

  • Stirring apparatus

  • Gas inlet for hydrogen

  • Temperature and pressure control systems

Procedure: [7]

  • Activate the Ni/Al-MCM-41 catalyst ex situ in flowing hydrogen (30 mL/min) at 473 K for 1 hour.

  • Load the autoclave with 150 mL of toluene, 10 mL of citral, and 1 g of the activated catalyst.

  • Seal the reactor and heat the system to the reaction temperature of 343 K at a rate of 2 K/min.

  • Pressurize the reactor with hydrogen gas to 506.5 kPa.

  • Maintain the reaction at 343 K and 506.5 kPa with continuous stirring for 5 hours.

  • After the reaction, cool the reactor, release the pressure, and recover the product mixture for analysis.

Quantitative Data:

ParameterValueReference
Citral Conversion 100%[7]
Citronellal Conversion 100%[7]
Yield of Menthols ~90%[8]
Racemic (±)-menthol in menthol mixture 70-75%[7]
Synthesis of a Citral-Methylanthranilate Schiff Base

This protocol describes the synthesis of a Schiff base from Citral and methylanthranilate via a simple condensation reaction.

Reaction Scheme:

G cluster_1 Schiff Base Formation Citral Citral reaction + Citral->reaction Methylanthranilate Methylanthranilate Methylanthranilate->reaction SchiffBase Citral-Methylanthranilate Schiff Base Water H₂O product reaction->product 90 ± 5°C product->SchiffBase product->Water

Figure 3: Condensation of Citral and Methylanthranilate.

Materials:

  • Citral solution

  • Methylanthranilate solution

Equipment:

  • Beaker

  • Hotplate stirrer

Procedure: [14][15][16]

  • In a beaker, combine 10 g of Citral solution and 10 g of methylanthranilate solution.

  • Heat the mixture to 90 ± 5°C while stirring on a hotplate stirrer.

  • Maintain the reaction at this temperature for a specified time (e.g., 3 hours for a high yield).

  • After the reaction, allow the product solution to cool to room temperature.

  • The product can be stored and analyzed after 7 days.

Quantitative Data (at 3 hours reaction time): [16]

ReactantProduct% Area (GC-MS)
Citral4.91
Methylanthranilate25.84
Citral-Methylanthranilate Schiff Base 69.24
Epoxidation of Citral

This protocol details the selective epoxidation of the α,β-unsaturated double bond of Citral using alkaline hydrogen peroxide.

Reaction Scheme:

G cluster_2 Epoxidation Citral Citral reaction + Citral->reaction H2O2 H₂O₂ H2O2->reaction NaOH NaOH (cat.) NaOH->reaction Epoxycitral 2,3-Epoxycitral reaction->Epoxycitral

Figure 4: Epoxidation of Citral.

Materials:

  • Citral

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH)

  • Benzene (solvent)

  • Triethylbenzylammonium chloride (TEBA, phase-transfer catalyst)

Procedure: [2]

  • Dissolve Citral in benzene in a reaction vessel.

  • Add a catalytic amount of triethylbenzylammonium chloride (TEBA).

  • To this mixture, add an alkaline solution of hydrogen peroxide.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the epoxycitral product.

Quantitative Data:

ParameterValueReference
Yield of 2,3-epoxy-3,7-dimethylocten-6-al 70-77%[2]

Application in Drug Development: Inhibition of Cancer Cell Signaling Pathways

Derivatives of Citral have demonstrated potential as anticancer agents. For instance, newly synthesized 2H-pyranyl derivatives of citral have shown inhibitory effects on HepG2 liver cancer cells.[10] These compounds have been observed to induce apoptosis and cause cell-cycle arrest. The mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[10][11][12] Specifically, these derivatives can reduce the phosphorylation levels of PI3K, AKT, and ERK, thereby disrupting the downstream signaling that promotes cell proliferation and survival.

Conceptual Signaling Pathway Diagram:

G cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK via Ras/Raf/MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation CitralDerivative Citral Derivative CitralDerivative->PI3K Inhibition CitralDerivative->AKT Inhibition CitralDerivative->ERK Inhibition

Figure 5: Inhibition of MAPK/ERK and PI3K/AKT pathways by Citral derivatives.

References

Application Notes and Protocols for the Purification of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal is a substituted octadienal with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. As with many organic syntheses, the crude product of this compound requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification protocol is critical to obtaining the desired purity and yield for subsequent applications. This document outlines several common and effective methods for the purification of this aldehyde, including fractional distillation, column chromatography, and High-Performance Liquid Chromatography (HPLC). The selection of the most appropriate method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification Strategies: A Comparative Overview

The purification of this compound can be approached through several techniques, each with its own advantages and disadvantages. A summary of potential quantitative outcomes for each method is presented below.

Purification MethodExpected PurityExpected YieldScaleKey Considerations
Fractional Distillation >95%60-80%Large (>5 g)Effective for removing non-volatile impurities and byproducts with significantly different boiling points. Requires thermal stability of the compound.
Flash Column Chromatography >98%70-90%Small to Medium (mg to g)Good for separating compounds with different polarities. Requires selection of an appropriate solvent system.
Preparative HPLC >99%50-70%Small (<1 g)Provides high-resolution separation and very high purity. More time-consuming and expensive for larger scales.
Liquid-Liquid Extraction Variable>90% (as a preliminary step)All scalesUseful as an initial workup step to remove highly polar or non-polar impurities.[1]

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for the large-scale purification of this compound, provided the compound is thermally stable and the impurities have sufficiently different boiling points. A similar compound, 2,7-dimethylocta-2,6-dienal, has a boiling point of 80°-82° C at 16 mbar, suggesting that vacuum distillation is appropriate for these types of compounds.[2]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Begin stirring (if using a stir bar).

    • Gradually reduce the pressure using the vacuum pump to the desired level (e.g., 10-20 mbar).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head.

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the applied pressure.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or HPLC.[3]

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying small to medium quantities of this compound from impurities with different polarities.

Protocol:

  • Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). A common starting point for terpenes is a mixture of hexane and ethyl acetate.[3] Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially on a smaller scale, preparative HPLC is the method of choice. Terpenes can be effectively separated using reverse-phase columns.[3][4][5]

Protocol:

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Prepare the mobile phase. A gradient of acetonitrile and water is often effective for separating terpenes and related compounds.[5]

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Run the HPLC method with the optimized gradient.

    • Monitor the separation using a UV detector. Due to the weak UV absorbance of some terpenes, detection at lower wavelengths (e.g., 200-215 nm) may be necessary.[3][5]

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Product Recovery: Combine the pure fractions and remove the solvent, for example, by lyophilization or evaporation under a stream of nitrogen.[3]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.

PurificationWorkflow Crude Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction (e.g., with Hexane/Water) Crude->Extraction OrganicLayer Organic Layer Extraction->OrganicLayer Drying Drying (e.g., Na2SO4) OrganicLayer->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Concentrate Concentrated Crude Product SolventRemoval->Concentrate Distillation Fractional Distillation (for large scale) Concentrate->Distillation Column Column Chromatography (for medium scale) Concentrate->Column HPLC Preparative HPLC (for high purity) Concentrate->HPLC PureProduct Pure this compound Distillation->PureProduct Column->PureProduct HPLC->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

References

Application Notes and Protocols for the Analytical Derivatization of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylocta-2,6-dienal, commonly known as geranial (the trans-isomer of citral), is a monoterpene aldehyde that is a major component of essential oils from various plants, including lemongrass and lemon verbena. It is widely utilized in the fragrance, food, and pharmaceutical industries. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and toxicological studies.

Direct analysis of aldehydes by gas chromatography (GC) can be challenging due to their polarity and potential for thermal degradation. Derivatization is a chemical modification technique used to convert the analyte into a more volatile, thermally stable, and easily detectable form, thereby improving chromatographic separation and detection sensitivity.[1]

These application notes provide detailed protocols for the derivatization of this compound for analytical purposes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and offering High-Performance Liquid Chromatography (HPLC) as an alternative method.

Analytical Methods

Two primary chromatographic methods are presented for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization: This is a highly sensitive and specific method that involves the derivatization of the aldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method allows for the direct analysis of this compound without derivatization and is suitable for quantifying both its cis (neral) and trans (geranial) isomers.[2][3]

Method 1: GC-MS Analysis with PFBHA Derivatization

Derivatization with PFBHA is a widely used technique for the analysis of carbonyl compounds.[4] PFBHA reacts with the aldehyde group to form a stable oxime derivative that is more volatile and amenable to GC analysis. The pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and enhances sensitivity in mass spectrometry.

Experimental Protocol: PFBHA Derivatization

This protocol is adapted from established methods for unsaturated aldehydes and may require optimization for specific matrices.[5]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., acetone-d6)[5]

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1.0 M)

  • Deionized water

  • Sample matrix (e.g., essential oil, food sample extract)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound into a 15 mL glass vial.

    • For solid samples, perform a suitable extraction (e.g., solvent extraction, steam distillation) to isolate the analyte.

    • Dilute the sample with an appropriate solvent (e.g., methanol, acetonitrile) to bring the concentration of this compound into the expected calibration range.

  • Derivatization Reaction:

    • To a 5 mL aliquot of the prepared sample solution in a glass-stoppered test tube, add a known amount of internal standard solution (e.g., 50 µL of 0.1 mg/L acetone-d6 in methanol).[5]

    • Adjust the pH of the solution to approximately 4 by adding 1.0 M HCl and agitate the tube for 1-2 minutes.[5]

    • Add 20 µL of a 1% (w/v) PFBHA solution in water.[5]

    • Seal the vial and heat the reaction mixture at 70°C for 10 minutes.[5]

  • Extraction of the Derivative:

    • After cooling to room temperature, add 0.1 mL of ethyl acetate and approximately 5 g of anhydrous sodium sulfate to the vial.[5]

    • Vortex the mixture vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.[5]

    • Centrifuge the sample to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) into a GC vial with a micro-insert.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization based on the instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min[4]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C[4]
Oven Temperature ProgramInitial temperature 40°C, ramp to 135°C at 10°C/min, then ramp to 240°C at 25°C/min and hold for 5 minutes.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4][5]
Ion Source Temperature230°C[5]
Transfer Line Temperature250°C[4]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for PFBHA derivativeThe most abundant and specific ions for the this compound-PFBHA oxime should be determined by analyzing a standard. A common fragment ion for PFBHA derivatives is m/z 181.[5]
Quantitative Data Summary (Representative)

The following table summarizes representative validation parameters for the analysis of an unsaturated aldehyde (glutaraldehyde) using a similar PFBHA derivatization GC-MS method.[5] These values can serve as a benchmark for method development for this compound.

ParameterValue
Linearity Range0.005 - 1.0 mg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Dependent on matrix and instrument, typically in the low µg/L range
Limit of Quantification (LOQ)Dependent on matrix and instrument, typically in the low to mid µg/L range
Recovery85 - 110%
Precision (RSD%)< 15%

Method 2: HPLC-UV Analysis (Without Derivatization)

A validated reverse-phase HPLC method provides a straightforward approach for the quantification of citral (the mixture of geranial and neral) without the need for derivatization.[2][3]

Experimental Protocol: HPLC-UV

Materials:

  • Citral standard (containing both geranial and neral isomers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample matrix (e.g., essential oil)

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)[2]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of citral standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the sample by dissolving a known amount in the mobile phase and filtering through a 0.45 µm syringe filter.

HPLC Instrumental Parameters
ParameterSetting
ColumnC18 (250 x 4.6 mm, 5 µm)[2]
Mobile PhaseAcetonitrile:Water (70:30, v/v) in isocratic mode[2]
Flow Rate1 mL/min[2]
Detection Wavelength233 nm[2]
Injection Volume20 µL
Column TemperatureAmbient
Quantitative Data Summary (Citral)

The following table summarizes the validation parameters for the HPLC-UV analysis of citral.[2]

ParameterValue
Linearity Range3 - 100 µg/mL[2]
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified
Accuracy (Recovery %)98 - 102%
Precision (RSD%)< 2%

Visualizations

Workflow for GC-MS Analysis with PFBHA Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Derivative Extraction cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction / Dilution Sample->Extraction Derivatization Addition of PFBHA & Internal Standard Extraction->Derivatization Reaction Heating (70°C, 10 min) Derivatization->Reaction LLE Liquid-Liquid Extraction (Ethyl Acetate) Reaction->LLE Separation Phase Separation (Centrifugation) LLE->Separation GCMS GC-MS Analysis Separation->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Logical Relationship of Analytical Method Selection

Method_Selection Analyte This compound (Geranial/Citral) Goal Analytical Goal Analyte->Goal HighSensitivity High Sensitivity & Specificity Goal->HighSensitivity IsomerSeparation Isomer Separation (Geranial/Neral) Goal->IsomerSeparation GCMS GC-MS with PFBHA Derivatization HighSensitivity->GCMS Recommended HPLC HPLC-UV (No Derivatization) IsomerSeparation->HPLC Recommended

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: Oxidation of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a crucial transformation in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceutical intermediates. 3-Methylocta-2,6-dienal is a key building block, and its oxidation product, 3-Methylocta-2,6-dienoic acid, serves as a valuable precursor for the synthesis of complex natural products and novel therapeutic agents. This document provides a detailed experimental setup and protocol for the efficient oxidation of this compound to 3-Methylocta-2,6-dienoic acid using the Jones oxidation.

The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid, which is a potent oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[1][2] While effective, it is important to note that chromium(VI) compounds are carcinogenic, and appropriate safety precautions must be taken.[1] The reaction is typically rapid and exothermic.[1]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₉H₁₄O138.21~205~0.87
3-Methylocta-2,6-dienoic acidC₉H₁₄O₂154.21--
Chromium TrioxideCrO₃99.99-2.70
Sulfuric AcidH₂SO₄98.083371.84
AcetoneC₃H₆O58.08560.784

Table 2: Experimental Parameters and Results

ParameterValue
Starting MaterialThis compound
Oxidizing AgentJones Reagent (CrO₃/H₂SO₄/H₂O)
SolventAcetone
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Expected Yield75-85%
Product3-Methylocta-2,6-dienoic acid

Experimental Protocols

Preparation of Jones Reagent

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • Carefully add 26.7 g of chromium trioxide to a 100 mL beaker.

  • Slowly and with stirring, add 23 mL of concentrated sulfuric acid. Caution: This mixture is highly corrosive and exothermic. Perform this step in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Once the chromium trioxide has dissolved, carefully dilute the mixture with distilled water to a final volume of 100 mL. The resulting solution is the Jones Reagent.

Oxidation of this compound

Materials:

  • This compound

  • Jones Reagent

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (36.2 mmol) of this compound in 50 mL of acetone.

  • Cool the flask in an ice bath to 0 °C.

  • With vigorous stirring, add the prepared Jones Reagent dropwise from a dropping funnel. Maintain the temperature of the reaction mixture below 20 °C. The color of the solution will change from orange-red to a greenish precipitate, indicating the reduction of Cr(VI) to Cr(III).[2]

  • After the addition is complete (approximately 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate persists.

  • Filter the reaction mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (3 x 25 mL).

  • Acidify the combined aqueous bicarbonate washes to pH ~2 with 6M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylocta-2,6-dienoic acid as a pale yellow oil.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in Acetone start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Jones Reagent (dropwise) cool->add_reagent stir Stir at Room Temperature add_reagent->stir quench Quench with Isopropyl Alcohol stir->quench filter Filter Chromium Salts quench->filter concentrate Concentrate Filtrate filter->concentrate extract Workup and Extraction concentrate->extract purify Dry and Concentrate extract->purify end 3-Methylocta-2,6-dienoic acid purify->end reaction_pathway reactant This compound product 3-Methylocta-2,6-dienoic acid reactant->product Oxidation reagent Jones Reagent (CrO₃, H₂SO₄, H₂O) reagent->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methylocta-2,6-dienal, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a base-catalyzed aldol condensation between propanal and pent-2-enal. An alternative, though often more complex, route is the Wittig reaction, which involves the reaction of a phosphorus ylide with a suitable carbonyl compound.

Q2: I am getting a complex mixture of products. What are the likely side reactions?

A2: In an aldol condensation approach, several side reactions can occur, leading to a complex product mixture and low yield of the desired product. These include:

  • Self-condensation of propanal: Propanal can react with itself to form 2-methyl-2-pentenal.

  • Self-condensation of pent-2-enal: Although less likely due to steric hindrance, self-condensation of pent-2-enal can also occur.

  • Cannizzaro reaction: If the reaction is run under strongly basic conditions and one of the aldehydes has no α-hydrogens, the Cannizzaro reaction can be a competing pathway, though this is less common for the reactants used for this compound synthesis.

  • Polymerization: Aldehydes, especially under basic conditions, can undergo polymerization.

Q3: My yield is consistently low even with minimal side products. What else could be the issue?

A3: Low yields can also result from the reversibility of the initial aldol addition step. The equilibrium may not favor the product. Additionally, issues with product isolation and purification can lead to significant loss of material. Incomplete conversion of starting materials is another common reason for low yields.

Q4: How can I purify the final product effectively?

A4: Purification of α,β-unsaturated aldehydes like this compound can be challenging due to their reactivity.

  • Distillation: Vacuum distillation is a common method for purification.

  • Column Chromatography: Silica gel chromatography can be effective, but care must be taken as the acidic nature of silica gel can sometimes cause degradation of the product. Using a deactivated silica gel or a different stationary phase may be necessary.

  • Bisulfite Adduct Formation: A classic method for purifying aldehydes is to form the solid bisulfite adduct, which can be filtered off and then the aldehyde can be regenerated by treatment with a base. This is particularly useful for removing non-aldehydic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reversible Aldol Addition Drive the reaction to completion by removing water as it is formed (e.g., using a Dean-Stark apparatus).
Sub-optimal Reaction Temperature Optimize the reaction temperature. Higher temperatures can favor the condensation product but may also increase side reactions. Start with a moderate temperature and adjust based on reaction monitoring.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes improve the yield of the cross-condensation product.
Formation of Multiple Products Self-Condensation Add the enolizable aldehyde (propanal) slowly to the non-enolizable or less reactive aldehyde (pent-2-enal) in the presence of the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.
Incorrect Base/Catalyst The choice of base is critical. Weaker bases like piperidine or pyrrolidine are often preferred for cross-aldol condensations to minimize side reactions. Experiment with different catalysts to find the optimal one for your specific reaction.
Product Degradation during Workup/Purification Oxidation to Carboxylic Acid Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. Store the purified product under an inert atmosphere and at low temperatures.
Polymerization Avoid excessively high temperatures during distillation. The addition of a radical inhibitor, such as hydroquinone, can sometimes prevent polymerization.

Experimental Protocols

Aldol Condensation for this compound Synthesis

This is a representative protocol and may require optimization.

Materials:

  • Propanal

  • Pent-2-enal

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add pent-2-enal (1.0 eq) and toluene.

  • In a separate dropping funnel, prepare a solution of propanal (1.2 eq) and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Heat the flask containing pent-2-enal to reflux.

  • Slowly add the propanal-piperidine solution from the dropping funnel to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux the reaction mixture and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Pent-2-enal Propanal Piperidine Setup Round-bottom flask with Dean-Stark trap Reactants->Setup Solvent Toluene Solvent->Setup Addition Slow addition of Propanal/Piperidine to refluxing Pent-2-enal Setup->Addition Reflux Reflux and water removal Addition->Reflux Monitoring Monitor by TLC/GC Reflux->Monitoring Wash Wash with dilute HCl, NaHCO3, and brine Monitoring->Wash Reaction Complete Dry Dry with MgSO4 Wash->Dry Evaporate Solvent removal Dry->Evaporate Distillation Vacuum Distillation Evaporate->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound via aldol condensation.

Troubleshooting_Logic Start Low Yield of This compound ComplexMixture Complex Product Mixture? Start->ComplexMixture SelfCondensation Self-Condensation ComplexMixture->SelfCondensation Yes ReversibleReaction Reversible Reaction? ComplexMixture->ReversibleReaction No SlowAddition Slowly add propanal to pent-2-enal SelfCondensation->SlowAddition RemoveWater Use Dean-Stark trap to remove water ReversibleReaction->RemoveWater Yes Degradation Product Degradation? ReversibleReaction->Degradation No InertAtmosphere Workup under inert atmosphere Degradation->InertAtmosphere Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Preventing isomerization of 3-Methylocta-2,6-dienal during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methylocta-2,6-dienal. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern for this compound?

A1: Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, which contains two carbon-carbon double bonds, the primary concern is cis-trans or E/Z isomerization at these double bonds. This can lead to a mixture of stereoisomers, which may have different biological activities and physical properties. Controlling the stereochemistry is often critical in drug development and fine chemical synthesis to ensure the desired therapeutic effect and avoid unintended side effects.

Q2: What are the main factors that can cause the isomerization of this compound?

A2: Based on studies of the closely related compound citral (3,7-dimethylocta-2,6-dienal), the main factors that can induce isomerization are:

  • Acidic Conditions: Protic and Lewis acids can catalyze the isomerization of the double bonds. The degradation rate of similar compounds has been shown to increase with decreasing pH.[1][2]

  • Basic Conditions: Bases, including inorganic bases and amines, can also promote isomerization. Notably, even amino acids can catalyze this process, especially under alkaline conditions.[3][4]

  • Heat: Elevated temperatures can provide the energy required to overcome the rotational barrier of the double bonds, leading to a mixture of isomers.

  • Light: Photochemical isomerization can occur upon exposure to light, particularly UV light, leading to the formation of different stereoisomers.[5][6]

  • Oxidative Degradation: The presence of oxygen, especially in combination with heat or light, can lead to degradation products and may also facilitate isomerization.[7][8]

Troubleshooting Guides

Issue 1: Unwanted Isomer Formation During Acid-Catalyzed Reactions

Symptoms:

  • NMR or GC-MS analysis shows a mixture of E and Z isomers of this compound after a reaction performed under acidic conditions.

  • The yield of the desired stereoisomer is lower than expected.

Possible Causes:

  • The acidic catalyst is promoting isomerization of the double bonds.

  • The reaction temperature is too high, providing sufficient energy for isomerization.

  • Prolonged reaction time allows for equilibration to a mixture of isomers.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Use a Milder Acidic Catalyst Instead of strong acids like sulfuric acid or hydrochloric acid, consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid catalyst which can be easily filtered off.Reduced rate of isomerization, leading to a higher yield of the desired isomer.
Lower Reaction Temperature Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider extending the reaction time at a lower temperature.The thermal energy will be insufficient to cause significant isomerization.
Protect the Aldehyde Group Convert the aldehyde to an acetal protecting group before performing the acid-catalyzed reaction on another part of the molecule. The acetal can be removed under controlled acidic conditions after the reaction.The aldehyde functionality is protected from the acidic environment, preventing side reactions and potential isomerization pathways involving the carbonyl group.

Experimental Protocol: Acetal Protection

  • Protection: Dissolve this compound in a suitable solvent (e.g., toluene). Add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reaction: Perform the desired acid-catalyzed reaction on the protected compound.

  • Deprotection: Dissolve the protected product in a mixture of acetone and water containing a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) and stir at room temperature until deprotection is complete.

Logical Workflow for Troubleshooting Acid-Catalyzed Reactions

start Isomerization Observed in Acid-Catalyzed Reaction q1 Is the reaction temperature high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Lower Reaction Temperature a1_yes->s1 q2 Is a strong acid used? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Switch to Milder Acid (e.g., p-TsOH, solid acid) a2_yes->s2 q3 Is the aldehyde group required for the reaction? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Desired Isomer Obtained a3_yes->end_node s3 Protect Aldehyde as Acetal a3_no->s3 s3->end_node sub This compound (e.g., E-isomer) intermediate Enolate Intermediate (Resonance Stabilized) sub->intermediate Deprotonation base Base (B:) base->intermediate product_mixture Mixture of E and Z isomers intermediate->product_mixture Reprotonation protonation Protonation (H-B+) protonation->product_mixture

References

Troubleshooting peak tailing in HPLC analysis of 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 3-Methylocta-2,6-dienal.

Troubleshooting Guides

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing. How do I troubleshoot this issue?

To effectively troubleshoot peak tailing, it is important to distinguish between chemical and physical causes.[3] Chemical issues often affect specific peaks, while physical problems tend to impact all peaks in the chromatogram.[3][4]

Step 1: Initial Assessment

First, evaluate the peak asymmetry factor (As) or tailing factor (Tf) to quantify the extent of tailing. A value greater than 1.2 typically indicates a problem.[1] Then, determine if the tailing affects only the this compound peak or all peaks in your run.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve peak tailing.

G A Start: Peak Tailing Observed B Are all peaks tailing? A->B C YES B->C Yes D NO B->D No E Check for Physical/System Issues: - Extra-column volume (tubing, fittings) - Column void or contamination - Blocked frit C->E F Check for Chemical/Method Issues: - Mobile phase pH - Secondary silanol interactions - Sample overload - Inappropriate sample solvent D->F G Inspect and optimize system connections. Use shorter, narrower tubing. E->G H Flush column with strong solvent. Replace column if necessary. E->H I Optimize mobile phase pH. Use an end-capped column. Consider mobile phase additives. F->I J Reduce sample concentration or injection volume. F->J K Ensure sample solvent is weaker than or a match to the mobile phase. F->K L Problem Resolved? G->L H->L I->L J->L K->L M YES L->M Yes N NO L->N No O End M->O P Contact Technical Support N->P

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Frequently Asked Questions (FAQs)

Column and Stationary Phase

Q2: Could my HPLC column be the cause of peak tailing for this compound?

Yes, the column is a primary suspect for peak tailing. Here are some common column-related issues:

  • Column Degradation: Over time, columns can lose efficiency, leading to broader, tailing peaks. This can be caused by harsh mobile phases or sample matrices.[1]

  • Column Contamination: Accumulation of sample components on the column can create active sites that cause tailing. Flushing with a strong solvent may resolve this.[5]

  • Void Formation: A void at the column inlet can disrupt the sample band and cause peak distortion.[6] This may result from pressure shocks or operating at an inappropriate pH.[6]

  • Secondary Silanol Interactions: For silica-based columns (like C18), residual silanol groups (Si-OH) on the stationary phase can interact with polar analytes, causing peak tailing.[2][7][8][9] While this compound is not strongly basic, the carbonyl group can still have secondary interactions with active silanols.

The following diagram illustrates the interaction between an analyte and residual silanol groups on the stationary phase.

G cluster_0 Silica Stationary Phase Silanol Si-OH Analyte This compound (Carbonyl group) Interaction Secondary Interaction (Hydrogen Bonding) Analyte->Interaction Interaction->Silanol Tailing Peak Tailing Interaction->Tailing Retention Primary Retention (Hydrophobic) Retention->Analyte

Caption: Interaction of an analyte with residual silanol groups.

Q3: What type of column is recommended to minimize tailing for aldehydes like this compound?

Using a modern, high-purity, end-capped C18 column is recommended. End-capping chemically modifies the surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[8][10]

Mobile Phase and Method Parameters

Q4: How does the mobile phase pH affect peak tailing for this compound?

Mobile phase pH is a critical parameter for ionizable compounds.[11] For this compound, which is an unsaturated aldehyde and likely a neutral or very weak acid, the direct effect of pH on its ionization state is minimal. However, pH can influence the ionization of residual silanol groups on the silica-based stationary phase.[6][9]

  • At low pH (around 2.5-3.0): Silanol groups are protonated (Si-OH) and less likely to interact with the analyte through ion-exchange mechanisms, which can reduce tailing for basic compounds.[7][8]

  • At mid-range pH: A mixture of ionized and unionized silanol groups can exist, potentially leading to mixed-mode retention and peak tailing.

For terpenoid aldehydes, methods often use acidic mobile phase additives like 0.1% phosphoric acid or formic acid to improve peak shape.

Q5: Can the mobile phase composition and buffer strength influence peak tailing?

Yes, these factors can significantly impact peak shape:

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) affect retention and can influence interactions with the stationary phase.

  • Buffer Concentration: For ionizable compounds, a buffer concentration of 20-50 mM is often recommended to maintain a stable pH and minimize secondary interactions.[1][6]

The table below summarizes the effect of key mobile phase parameters on peak shape.

ParameterEffect on Peak TailingRecommended Action for this compound Analysis
Mobile Phase pH Can reduce secondary interactions with silanol groups.Maintain a low pH (e.g., 2.5-3.5) using an additive like 0.1% formic or phosphoric acid.
Buffer Strength Adequate buffering capacity minimizes pH shifts and secondary interactions.If using a buffer, a concentration of 20-50 mM is generally effective.
Organic Modifier Can influence selectivity and peak shape.Acetonitrile is commonly used. Consider optimizing the gradient or isocratic composition.
Sample and System Effects

Q6: Could my sample preparation be causing the peak tailing?

Absolutely. Consider the following sample-related factors:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[1][5] Try diluting your sample or reducing the injection volume.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

Q7: What instrumental factors can contribute to peak tailing?

Instrumental issues can lead to extra-column band broadening, which manifests as peak tailing for all peaks in the chromatogram.[1][3]

  • Extra-Column Volume: Excessive volume from long or wide-bore connecting tubing, or poorly made fittings, can cause peaks to broaden and tail.[6][7]

  • Detector Settings: A slow detector response time (time constant) can also distort peak shapes.[1]

Experimental Protocol: Derivatization of Aldehydes with 2,4-DNPH

For enhanced detection and improved chromatography of volatile aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique.[7][10]

  • Reagent Preparation: Prepare a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile) with an acidic catalyst.

  • Sample Collection: For volatile aldehydes, the sample can be passed through a cartridge coated with the DNPH reagent.[7][10]

  • Derivatization Reaction: The aldehyde reacts with DNPH to form a more stable and UV-active 2,4-dinitrophenylhydrazone derivative.

  • Elution: The derivatives are then eluted from the cartridge with a solvent like acetonitrile.

  • HPLC Analysis: The resulting solution is analyzed by reverse-phase HPLC, typically with UV detection around 360 nm.[7]

References

Technical Support Center: Synthesis of 3-Methylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Methylocta-2,6-dienal, commonly known as citral. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound (citral)?

A1: A prevalent and economically viable method for synthesizing citral is the Meyer-Schuster rearrangement of dehydrolinalool.[1] This reaction typically involves the use of a metal-based catalyst, such as those containing molybdenum, vanadium, or titanium, to facilitate the isomerization of the propargyl alcohol (dehydrolinalool) to the α,β-unsaturated aldehyde (citral).[1]

Q2: What are the primary isomers of citral, and do they have different properties?

A2: Citral is a mixture of two geometric isomers: geranial (trans- or E-isomer, also known as citral A) and neral (cis- or Z-isomer, also known as citral B). While both share a characteristic lemon-like aroma, geranial is generally considered to have a stronger lemon scent, while neral's aroma is often described as less intense and sweeter. The ratio of these isomers can be influenced by the reaction conditions and purification methods.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: Several analytical methods can be employed. For rapid qualitative analysis, Thin-Layer Chromatography (TLC) is a suitable option. For quantitative analysis and to determine the isomeric ratio, Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity assessment.

Q4: Are there any significant safety precautions to consider during citral synthesis?

A4: Yes, citral is known to be a skin irritant and sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The synthesis should be conducted in a well-ventilated fume hood. The reagents used, such as organic solvents and catalysts, may also have specific hazards that should be reviewed in their respective Safety Data Sheets (SDS) before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Citral - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. - Formation of side products.- Monitor the reaction by TLC or GC to ensure it has gone to completion. - Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions if required).[1] - Optimize the reaction temperature; temperatures that are too low may result in slow conversion, while excessively high temperatures can lead to degradation. - Analyze the crude reaction mixture by GC-MS to identify major byproducts and adjust reaction conditions accordingly.
Presence of Isocitral Impurities - Thermal degradation of citral during reaction or purification. - Isomerization of citral under acidic or basic conditions.- For purification, use vacuum distillation to reduce the boiling point and minimize thermal stress on the product. - Maintain a neutral pH during workup and purification. Isomerization can be inhibited by adjusting the pH of the mixture to be between 3 and 7 before distillation.
Formation of Polymeric Byproducts - High reaction temperatures. - Prolonged reaction times. - Presence of strong acids or bases.- Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing polymerization. - Use milder catalysts or buffer the reaction mixture if possible.
Difficulties in Purifying Citral - Co-elution with other reaction components during chromatography. - Similar boiling points of impurities and the product.- If distillation is ineffective, consider column chromatography with a suitable solvent system. - An alternative purification method is the formation of a crystalline bisulfite adduct of citral, which can be isolated and then hydrolyzed to regenerate the pure aldehyde.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Citral via Dehydrolinalool Rearrangement

Parameter Value Reference
Starting Material Dehydrolinalool[1]
Catalyst System MoO₂(acac)₂ and Ph₃PO[1]
Solvent Toluene[1]
Co-catalyst 4-tert-butylbenzoic acid[1]
Temperature 120-130 °C[1]
Reaction Time 6-8 hours[1]
Reported Yield 85-98% (under optimized conditions)[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Citral via Meyer-Schuster Rearrangement of Dehydrolinalool

This protocol is adapted from the procedure described in patent CN113248357B.[1]

Materials:

  • Dehydrolinalool

  • Molybdenum dioxide bis(acetylacetonate) (MoO₂(acac)₂)

  • Triphenylphosphine oxide (Ph₃PO)

  • 4-tert-butylbenzoic acid

  • Toluene (anhydrous)

  • Thick-walled pressure-resistant reaction flask with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a thick-walled pressure-resistant reaction flask, add dehydrolinalool (1 mmol, 0.152 g).

  • Add the catalyst system consisting of MoO₂(acac)₂ (0.01 mmol, 3.26 mg) and Ph₃PO (0.2 mmol, 55.6 mg).

  • Add the co-catalyst, 4-tert-butylbenzoic acid (0.2 mmol, 35.6 mg).

  • Add anhydrous toluene (4 mL) as the solvent.

  • Seal the reaction flask securely.

  • Place the flask in a heating mantle or oil bath preheated to 120 °C.

  • Stir the reaction mixture vigorously for 7 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • The crude product can be analyzed by GC-MS to determine the conversion and selectivity.

  • The product, citral, can be purified from the reaction mixture by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway Dehydrolinalool Dehydrolinalool TransitionState [Catalyst Complex] Dehydrolinalool->TransitionState Meyer-Schuster Rearrangement Citral This compound (Citral) TransitionState->Citral Isomerization

Caption: Reaction pathway for the synthesis of citral.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants 1. Combine Reactants (Dehydrolinalool, Catalyst, Solvent) Heating 2. Heat and Stir (120-130°C, 6-8h) Reactants->Heating TLC_GCMS 3. Monitor Reaction (TLC/GC-MS) Heating->TLC_GCMS Workup 4. Reaction Workup TLC_GCMS->Workup Purification 5. Purify Product (Distillation/Chromatography) Workup->Purification

Caption: General experimental workflow for citral synthesis.

Troubleshooting_Logic Start Experiment Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check TLC/GC) CheckYield->IncompleteReaction Yes IdentifyImpurity Identify Impurity (GC-MS) CheckPurity->IdentifyImpurity Yes Success Successful Synthesis CheckPurity->Success No IncompleteReaction->CheckPurity No OptimizeConditions Optimize Temp/Time/ Catalyst Load IncompleteReaction->OptimizeConditions Yes Isocitrals Isocitrals Present? IdentifyImpurity->Isocitrals ModifyPurification Modify Purification (Vacuum Distillation, pH control) Isocitrals->ModifyPurification Yes OtherByproducts Other Byproducts? (Adjust Conditions) Isocitrals->OtherByproducts No

Caption: Troubleshooting decision tree for citral synthesis.

References

Technical Support Center: Chromatographic Resolution of 3-Methylocta-2,6-dienal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 3-Methylocta-2,6-dienal isomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: this compound typically exists as a mixture of geometric isomers due to the presence of two double bonds at the C2 and C6 positions. These are referred to as (E) and (Z) isomers (or cis and trans). Therefore, you may encounter up to four geometric isomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). Additionally, if a chiral center is present in your molecule, each geometric isomer can exist as a pair of enantiomers, further complicating the separation.

Q2: Which chromatographic technique is best suited for separating this compound isomers?

A2: Gas chromatography (GC) is the most suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1] When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the isomers. For the separation of enantiomers, chiral GC is required.[2]

Q3: What type of GC column (stationary phase) should I use for optimal separation?

A3: The choice of the stationary phase is critical for resolving isomers. For general analysis, a mid-polarity column, such as one containing a percentage of cyanopropylphenyl in a polydimethylsiloxane phase (e.g., DB-624), can provide good initial separation of geometric isomers. For challenging separations, particularly for enantiomers, a chiral stationary phase is necessary. Columns containing cyclodextrin derivatives, such as beta-cyclodextrin, are often effective for separating terpene enantiomers and can also improve the resolution of geometric isomers.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Problem 1: Poor or No Resolution of Isomers

Q: My chromatogram shows a single broad peak or co-eluting peaks for the this compound isomers. How can I improve the separation?

A: This is a common issue and can be addressed by systematically optimizing your GC method.

  • Solution 1: Optimize the Temperature Program. A slow, shallow temperature ramp rate can significantly enhance the separation of closely eluting isomers. Start with a low initial oven temperature to ensure good focusing of the analytes on the column head. A typical starting point could be 60°C, held for a few minutes, followed by a slow ramp of 2-5°C per minute to a final temperature of around 250°C.

  • Solution 2: Select a More Appropriate Stationary Phase. If temperature optimization is insufficient, your column may not have the right selectivity for these isomers. Consider the following:

    • For Geometric Isomers (cis/trans): If you are using a non-polar column (e.g., DB-1 or HP-5), switching to a mid-polarity or polar stationary phase (e.g., a "WAX" or cyanopropyl-based column) can improve resolution. The different interactions of the isomers with the polar stationary phase can enhance separation.[4]

    • For Enantiomers (chiral separation): Standard GC columns will not separate enantiomers. You must use a chiral column, typically one with a cyclodextrin-based stationary phase.[1][2]

  • Solution 3: Increase Column Length or Decrease Internal Diameter. A longer column provides more theoretical plates, leading to better resolution. Similarly, a column with a smaller internal diameter can also increase efficiency. However, be aware that these changes will also increase analysis time and may require adjustments to the carrier gas flow rate.

Problem 2: Peak Tailing or Poor Peak Shape

Q: The peaks for my this compound isomers are tailing, which affects integration and quantification. What could be the cause and how do I fix it?

A: Peak tailing for aldehydes can be caused by several factors related to the activity of the GC system.

  • Solution 1: Check for Active Sites in the Inlet. The aldehyde functional group can interact with active sites (e.g., silanol groups) in the GC inlet liner, causing tailing. Ensure you are using a deactivated liner. If the liner is old or has been exposed to many samples, it may need to be replaced.

  • Solution 2: Optimize Inlet Temperature. While a high inlet temperature is needed to ensure complete vaporization, excessively high temperatures can cause thermal degradation of labile compounds like terpene aldehydes.[5] A good starting point for the inlet temperature is 250°C. Experiment with slightly lower and higher temperatures to find the optimal balance between efficient vaporization and minimal degradation.

  • Solution 3: Column Contamination. Contamination at the head of the column can lead to active sites and peak tailing. Try trimming the first 10-15 cm of the column from the inlet side. If this improves the peak shape, it indicates column contamination was the issue.

Problem 3: Low or Inconsistent Analyte Response

Q: I am observing a weak signal for my isomers, or the peak areas are not reproducible between injections. What should I investigate?

A: This can be due to issues with the injection, sample degradation, or detector problems.

  • Solution 1: Verify Injection Technique and Volume. Ensure your autosampler is functioning correctly and that the injection volume is appropriate. For splitless injections, optimize the splitless time to ensure complete transfer of the analytes to the column.

  • Solution 2: Address Potential Sample Degradation. As mentioned, terpene aldehydes can be thermally labile. In addition to optimizing the inlet temperature, ensure your sample is fresh and has been stored properly (cool and dark) to prevent degradation before analysis.

  • Solution 3: Check for Inlet Leaks. A leak in the inlet, often from a worn septum, can lead to inconsistent sample introduction and poor reproducibility.[6] Regularly replace the septum to prevent leaks.

  • Solution 4: Clean the Detector. For a Flame Ionization Detector (FID), ensure the jet is clean and that the gas flows (hydrogen and air) are at the recommended rates for your instrument. For a Mass Spectrometer (MS), the source may require cleaning if it has become contaminated.

Quantitative Data Summary

The following table provides typical GC-MS parameters for the analysis of citral (a mixture of geranial and neral), which is a structurally similar terpene aldehyde to this compound. These parameters can serve as a starting point for method development.

ParameterValueReference
Column DB-5 Fused Silica Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness)[7]
Injector Temperature 200°C[7]
Oven Program Initial 40°C, ramp at 8°C/min to 240°C[7]
Carrier Gas Helium[7]
Flow Rate 1.0 mL/min[7]
Detector Mass Spectrometer (MS)[7][8]
Neral Retention Time ~10.5 min[7][8]
Geranial Retention Time ~11.5 min[8]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Isomers (Adapted from Citral Analysis)

This protocol provides a detailed starting point for the GC-MS analysis of this compound isomers. Optimization will likely be required.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 100 µg/mL.

    • If necessary, include an internal standard for quantitative analysis.

  • GC-MS Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm) or a similar mid-polarity column. For chiral analysis, a Restek Rt-βDEXsm column is a good starting point.[3]

    • Inlet: Split/splitless injector.

    • Liner: Deactivated, single taper with glass wool.

  • GC Method Parameters:

    • Inlet Temperature: 250°C.[5]

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 3°C/min to 180°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • MS Method Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their mass spectra and retention times.

    • Integrate the peak areas for quantification.

    • Calculate the resolution between critical isomer pairs to assess separation efficiency.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report Integration->Report Troubleshooting_Logic Start Poor Isomer Resolution Temp Optimize Temperature Program Start->Temp Resolved Resolution Improved Temp->Resolved Yes NotResolved Still Poor Resolution Temp->NotResolved No Column Change Stationary Phase Dimensions Increase Column Length / Decrease ID Column->Dimensions No Column->Resolved Yes Dimensions->Resolved Yes NotResolved->Column

References

Technical Support Center: Stabilizing 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 3-Methylocta-2,6-dienal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My stock of this compound has developed a yellow tint and an off-odor. What could be the cause?

A1: The development of a yellow color and an off-odor are common indicators of degradation. This compound, an unsaturated aldehyde, is susceptible to several degradation pathways, primarily oxidation and cyclization, especially when exposed to air, light, heat, and acidic or basic conditions.[1][2][3] The off-odors are likely due to the formation of volatile degradation products such as α,p-dimethylstyrene and p-methylacetophenone.[4]

Q2: I have been storing my this compound at room temperature. Is this appropriate for long-term storage?

A2: Room temperature storage is not recommended for the long-term stability of this compound.[5] Due to its chemical structure, it is prone to degradation which is accelerated by thermal stress.[2] For optimal long-term storage, it is crucial to store the compound in a cool, dark environment, ideally at 10–25°C (50–77°F), protected from light and atmospheric oxygen.[5]

Q3: I suspect my this compound has started to degrade. How can I confirm this and quantify the extent of degradation?

A3: You can confirm and quantify the degradation of this compound using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8] These methods allow for the separation and quantification of the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm instability.

Q4: I am observing polymerization of my this compound sample. What can I do to prevent this?

A4: Polymerization is a known degradation pathway for aldehydes. This can be minimized by storing the compound at low temperatures and in the absence of acidic or basic catalysts. The use of inhibitors that scavenge free radicals can also be an effective strategy to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The primary factors that accelerate the degradation of this compound are:

  • Oxygen: Autoxidation is a major degradation pathway for aldehydes.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[2][9]

  • Light: UV light can initiate photochemical degradation pathways, including cyclization and free-radical reactions.[2][10]

  • pH: this compound is not stable in the presence of strong acids and alkalis.[1][11] Acidic conditions can catalyze cyclization reactions.[4]

Q2: What is the expected shelf-life of this compound under optimal storage conditions?

A2: When stored correctly in a cool, dry, and dark environment, in a tightly sealed, inert container, this compound can have a shelf life of approximately 1 to 2 years.[5]

Q3: Are there any recommended stabilizers for long-term storage of this compound?

A3: Yes, the addition of antioxidants can significantly enhance the stability of unsaturated aldehydes like this compound. Studies on the structurally similar compound, citral, have shown that natural antioxidants such as tea polyphenols , β-carotene , and tanshinone are effective in inhibiting oxidative degradation.[6][12]

Q4: What are the common degradation products of this compound?

A4: Based on studies of the similar compound citral, the primary degradation products are formed through cyclization and oxidation. Common degradation products include p-cymene, p-cymen-8-ol, and potent off-flavor compounds like α,p-dimethylstyrene and p-methylacetophenone.[4][13]

Q5: What type of container is best for storing this compound?

A5: It is recommended to store this compound in tightly sealed, corrosion-resistant containers made of materials like amber glass or high-density polyethylene to protect it from light and air.[5] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace oxygen.

Quantitative Data Summary

The following tables summarize quantitative data on the stability of citral, a close structural analog of this compound. This data can be used as a reference for predicting the stability of this compound under various conditions.

Table 1: Effect of pH on the Half-Life of Citral Isomers

pHHalf-Life of Neral (cis-isomer)Half-Life of Geranial (trans-isomer)
49.54 days9.81 days
7230 days106 days
930.1 days22.8 days
(Data sourced from a study on citral degradation)[14]

Table 2: Effect of Tea Polyphenol Concentration on Citral Degradation Rate

Concentration of Tea PolyphenolCitral Degradation Rate
0.0%High (exact value not specified)
0.6%13.95%
0.8%10.22%
1.0%6.48%
(Data from a study on the antioxidant-mediated modification of citral)[12]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.

Methodology:

  • Prepare multiple aliquots of this compound in amber glass vials.

  • If testing the effect of a stabilizer, prepare a parallel set of samples containing the stabilizer at a predetermined concentration.

  • Flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Expose the samples to a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and relative humidity levels (e.g., 75% RH).[15][16]

  • Withdraw samples at specified time points (e.g., 0, 1, 2, 4, and 6 weeks).

  • Analyze the samples using a validated GC-MS or HPLC method to quantify the remaining concentration of this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

  • Use the Arrhenius equation to extrapolate the degradation rate at recommended storage temperatures (e.g., 4°C and 25°C) and estimate the shelf life.

Protocol 2: Quantification of this compound and its Degradation Products by GC-MS

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable organic solvent (e.g., dichloromethane or ethanol).[17]

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., HP-5 or equivalent) is suitable for separating the isomers of this compound and its degradation products.[17]

  • Injector and Detector Temperatures: Set the injector and detector temperatures to appropriate values, for example, 220°C and 350°C, respectively.[17]

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp rate 1: Increase to 140°C at 3°C/min

    • Ramp rate 2: Increase to 300°C at 10°C/min

    • Final hold: 5 minutes at 300°C[17]

  • Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate.[17]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantitative analysis of known compounds.

  • Quantification: Create a calibration curve using standards of this compound to quantify its concentration in the samples.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation Cyclization Cyclization This compound->Cyclization Degradation_Products p-cymene p-cymen-8-ol α,p-dimethylstyrene p-methylacetophenone Oxidation->Degradation_Products:f0 Oxidation->Degradation_Products:f1 Cyclization->Degradation_Products:f2 Cyclization->Degradation_Products:f3

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample This compound Sample Stabilizer Add Stabilizer (Optional) Sample->Stabilizer Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stabilizer->Inert_Atmosphere Storage Store under controlled conditions (Temperature, Light, Humidity) Inert_Atmosphere->Storage Sampling Withdraw samples at time points Storage->Sampling Analytical_Method GC-MS or HPLC Analysis Sampling->Analytical_Method Quantification Quantify Parent Compound and Degradation Products Analytical_Method->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Shelf_Life Estimate Shelf-Life Kinetics->Shelf_Life

Caption: Workflow for stability testing of this compound.

Logical_Relationship Factors Factors Affecting Stability Temperature Temperature Factors->Temperature Light Light Factors->Light Oxygen Oxygen Factors->Oxygen pH pH Factors->pH Optimal_Storage Optimal Storage Conditions Temperature->Optimal_Storage Light->Optimal_Storage Antioxidants Antioxidants Oxygen->Antioxidants Inert_Atmosphere Inert Atmosphere Oxygen->Inert_Atmosphere pH_Control pH Control pH->pH_Control Stabilization Stabilization Strategies Antioxidants->Stabilization Inert_Atmosphere->Stabilization Optimal_Storage->Stabilization pH_Control->Stabilization

References

Addressing matrix effects in the analysis of 3-Methylocta-2,6-dienal in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Methylocta-2,6-dienal in complex samples. The following sections address common challenges related to matrix effects and provide recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's analytical signal due to the co-eluting components of the sample matrix. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, these effects can manifest as either signal enhancement or suppression. Signal enhancement can occur when matrix components coat active sites in the GC inlet or column, preventing the thermal degradation of the analyte and leading to an overestimation of its concentration.[1] Conversely, signal suppression can happen when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source, resulting in an underestimation of its concentration.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for volatile compounds like this compound?

A2: Several techniques can be employed to isolate this compound from complex matrices and reduce interferences. These include:

  • Headspace Analysis (Static and Dynamic): This is a solvent-free technique ideal for volatile analytes. The sample is heated in a sealed vial, and the vapor phase (headspace) containing the analyte is injected into the GC-MS.

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then desorbed in the GC inlet.

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

  • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: When sample cleanup is insufficient to remove all interfering matrix components, several calibration strategies can be used to correct for matrix effects:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

  • Internal Standard Calibration: A known amount of a compound that is chemically similar to the analyte but not present in the sample (the internal standard) is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for variations in injection volume and matrix effects.

  • Standard Addition: The sample is divided into several aliquots, and increasing amounts of a standard solution of the analyte are added to each aliquot except for one. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; high analyte concentration.Deactivate the GC inlet liner with a silylating agent; use a liner with glass wool. Dilute the sample.
Low Analyte Recovery Inefficient extraction; analyte degradation.Optimize the sample preparation method (e.g., change solvent, pH, or extraction time). For volatile aldehydes, minimize sample heating and exposure to air to prevent degradation.
Signal Enhancement Matrix components protecting the analyte from degradation in the inlet.Use matrix-matched calibration standards. Add analyte protectants to both samples and standards.
Signal Suppression Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve the analyte from interfering peaks. Enhance sample cleanup to remove the interfering components.
Non-Reproducible Results Inconsistent sample preparation; variability in matrix effects.Automate the sample preparation process if possible. Use an internal standard to correct for variability. Ensure the matrix of the calibration standards closely matches that of the samples.

Experimental Protocols

Note: The following protocols are generalized starting points for the analysis of this compound. Method optimization and validation are crucial for each specific matrix.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of this compound in liquid samples such as beverages or in solid samples with a high vapor pressure of the analyte.

  • Sample Preparation:

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • If the sample is solid, add a small amount of deionized water to facilitate the release of volatiles.

    • For aqueous samples, adding salt (e.g., NaCl) can increase the vapor pressure of the analyte.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 60-80 °C

      • Incubation Time: 15-30 min

      • Injection Volume: 1 mL

    • GC-MS System:

      • Inlet Temperature: 250 °C

      • Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

      • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 35-350

Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a sensitive and often solvent-free technique suitable for trace-level analysis of this compound.

  • Sample Preparation:

    • Place 1-5 g of the homogenized sample into a 20 mL vial.

    • Add an internal standard.

    • Seal the vial.

  • SPME-GC-MS Parameters:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.

    • Extraction:

      • Extraction Mode: Headspace

      • Incubation and Extraction Temperature: 50-70 °C

      • Extraction Time: 20-40 min with agitation.

    • Desorption:

      • Desorption Time: 2-5 min in the GC inlet.

    • GC-MS Parameters: Similar to the HS-GC-MS protocol.

Quantitative Data (Representative for Terpenes)

The following table summarizes typical performance data for the analysis of terpenes (a class of compounds including this compound) in complex matrices using GC-MS. This data can be used as a benchmark when developing a method for this compound.

Parameter Food Matrix (e.g., Fruit Juice) Environmental Matrix (e.g., Water) Biological Matrix (e.g., Plasma)
Recovery (%) 85 - 11090 - 10580 - 115
Matrix Effect (%) -20 to +15-10 to +5-30 to +20
Limit of Detection (LOD) (µg/L) 0.1 - 1.00.05 - 0.50.5 - 5.0
Limit of Quantification (LOQ) (µg/L) 0.3 - 3.00.15 - 1.51.5 - 15.0

Note: Negative matrix effect values indicate signal suppression, while positive values indicate signal enhancement.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Mitigation Sample Complex Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (HS, SPME, LLE, SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Matrix_Effect_Eval Matrix Effect Evaluation Peak_Integration->Matrix_Effect_Eval Calibration Calibration Strategy (Matrix-Matched, Internal Std.) Matrix_Effect_Eval->Calibration Quantification Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Workflow for addressing matrix effects in the analysis of this compound.

Troubleshooting_Logic Start Analytical Problem Encountered Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Poor_Peak_Shape Poor Peak Shape Check_Peak_Shape->Poor_Peak_Shape Yes Good_Peak_Shape Good Peak Shape Check_Peak_Shape->Good_Peak_Shape No Action1 Action: - Check inlet liner - Dilute sample Poor_Peak_Shape->Action1 Check_Recovery Check Recovery Good_Peak_Shape->Check_Recovery Low_Recovery Low Recovery Check_Recovery->Low_Recovery Yes Acceptable_Recovery Acceptable Recovery Check_Recovery->Acceptable_Recovery No Action2 Action: - Optimize extraction - Check for degradation Low_Recovery->Action2 Check_Reproducibility Check Reproducibility Acceptable_Recovery->Check_Reproducibility Poor_Reproducibility Poor Reproducibility Check_Reproducibility->Poor_Reproducibility Yes Good_Reproducibility Good Reproducibility (Problem Solved) Check_Reproducibility->Good_Reproducibility No Action3 Action: - Use internal standard - Automate sample prep Poor_Reproducibility->Action3 Action1->Check_Peak_Shape Action2->Check_Recovery Action3->Check_Reproducibility

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Technical Support Center: Efficient Extraction of Citral (3,7-dimethylocta-2,6-dienal) from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound requested, 3-Methylocta-2,6-dienal, is structurally similar to the widely studied and commercially significant compound, Citral (3,7-dimethylocta-2,6-dienal). Due to the extensive availability of research on Citral, this guide will focus on its extraction, assuming it is the compound of interest for researchers and drug development professionals. Citral is a key component of essential oils from plants like lemongrass, lemon myrtle, and verbena.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Citral from natural products?

A1: The most prevalent methods for Citral extraction include:

  • Steam Distillation: A traditional and widely used method where steam is passed through the plant material to vaporize the essential oils, which are then condensed and separated.[1][3][4][5]

  • Solvent Extraction: This method involves using a solvent (e.g., hexane, ethanol, methanol) to dissolve the essential oils from the plant material.[4][6][7]

  • Microwave-Assisted Extraction (MAE): A more modern technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8][9]

  • Supercritical CO2 Extraction: An advanced method that uses carbon dioxide in its supercritical state as a solvent, which is highly efficient and leaves no solvent residue.[10][11][12][13][14]

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation in the solvent, enhancing the penetration of the solvent into the plant material and improving extraction efficiency.[15][16][17]

Q2: Which natural sources have the highest concentration of Citral?

A2: Several plants are known for their high Citral content. These include:

  • Lemon myrtle (90–98%)[1]

  • Litsea citrata (90%)[1]

  • Litsea cubeba (70–85%)[1][2]

  • Lemongrass (Cymbopogon species) (65–85%)[1][2]

  • Lemon tea-tree (70–80%)[1][2]

Q3: How can I improve the yield of Citral during extraction?

A3: To enhance the extraction yield of Citral, consider the following factors:

  • Particle Size of Plant Material: Grinding the plant material to an optimal size increases the surface area for solvent contact, but too fine a powder can lead to difficulties in filtration.

  • Solvent-to-Solid Ratio: Optimizing the amount of solvent relative to the plant material is crucial.

  • Extraction Time and Temperature: These parameters should be optimized for each specific method and plant source to maximize yield without degrading the Citral.[6]

  • Choice of Solvent: The polarity of the solvent plays a significant role in extraction efficiency.[6] For instance, hexane has been shown to be effective for extracting high concentrations of Citral from lemongrass.[6]

  • Agitation: Proper mixing ensures efficient contact between the plant material and the solvent.

Q4: What are the advantages of modern extraction techniques like MAE and Supercritical CO2 extraction over traditional methods?

A4: Modern techniques offer several advantages:

  • Reduced Extraction Time: MAE and Supercritical CO2 extraction are significantly faster than traditional methods like steam distillation or maceration.[15]

  • Lower Solvent Consumption: These methods often require less solvent, making them more environmentally friendly and cost-effective.[15]

  • Higher Yield and Purity: They can lead to higher yields of essential oils with greater purity and preservation of thermolabile compounds.[11]

  • Selectivity: Supercritical CO2 extraction, in particular, allows for selective extraction by manipulating pressure and temperature.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Citral Yield 1. Incomplete extraction due to insufficient time or temperature. 2. Inappropriate solvent or solvent-to-solid ratio. 3. Degradation of Citral due to excessive heat or prolonged extraction.[5] 4. Improperly prepared plant material (e.g., incorrect particle size).1. Optimize extraction time and temperature based on the chosen method and literature. 2. Experiment with different solvents of varying polarities. Adjust the solvent-to-solid ratio.[6] 3. For heat-sensitive Citral, consider using methods with lower operating temperatures like Supercritical CO2 extraction or optimizing heating in MAE. 4. Grind the plant material to a consistent and appropriate particle size.
Emulsion Formation during Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or fatty acids in the extract.1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. 3. Centrifuge the mixture to facilitate phase separation.
Difficulty in Phase Separation 1. Similar densities of the two liquid phases. 2. Presence of suspended solids at the interface.1. Add a small amount of a different, immiscible solvent to alter the density of one phase. 2. Filter the entire mixture through a plug of glass wool or celite to remove suspended solids before attempting separation.
Contamination of Final Product 1. Presence of residual solvent. 2. Co-extraction of undesired compounds.1. Ensure complete removal of the solvent using a rotary evaporator or by drying under vacuum. 2. Use a more selective extraction method (e.g., Supercritical CO2). 3. Purify the extract using column chromatography.[18][19]
Inconsistent Results 1. Variation in the quality and preparation of plant material. 2. Inconsistent extraction parameters (time, temperature, etc.). 3. Inaccurate measurements.1. Use plant material from the same source and prepare it consistently for each experiment. 2. Carefully control and monitor all extraction parameters. 3. Calibrate all measuring instruments regularly.

Data Presentation: Comparison of Extraction Methods

Table 1: Effect of Solvent and Temperature on Citral Extraction from Lemongrass [6][20]

SolventTemperature (°C)Yield of Extract (%)Citral Concentration (mg/mL)
Hexane2710.60 ± 0.53239.08 ± 1.28
Hexane409.50 ± 0.4620.97 ± 0.04
Hexane609.20 ± 0.4639.63 ± 0.41
Petroleum Ether2717.74 ± 1.2780.30 ± 2.40
Petroleum Ether4017.90 ± 0.4097.97 ± 3.04
Petroleum Ether6016.87 ± 0.2537.90 ± 1.05
Methanol2733.33 ± 1.177.16 ± 0.78
Methanol4037.70 ± 1.786.80 ± 0.83
Methanol6032.47 ± 0.8624.58 ± 0.36

Table 2: Comparison of Citral Yield from Different Extraction Methods

Extraction MethodPlant SourceKey ParametersCitral Yield/ContentReference
Steam DistillationLemongrassVolume ratio (oil:water): 0.053, Time: 98.21 min85.14% (predicted yield)[3]
Steam-Water DistillationLemongrassParticle size: 15 cm, Bed volume: 40%1.95% (oil yield)[21]
Solvent ExtractionLemongrassSolvent: n-hexane, Time: 36 hrs1.85% (oil yield)[4]
Supercritical CO2 ExtractionLemongrassPressure: 90 bar, Temperature: 50°C68% (citral in oil), 0.65% (oil yield)[10]
Microwave-Assisted Hydrodistillation (MAHD)Lemon Verbena-44% (citral in oil)[8]
Solvent-Free Microwave Extraction (SFME)Lemon Verbena-48.36% (citral in oil)[8]
Hydrodistillation (HD)Lemongrass-43.50% (Geranial)[22]
Steam DistillationLemongrass-20.24% (Geranial)[22]

Experimental Protocols

Steam Distillation of Citral from Lemongrass

Objective: To extract essential oil rich in Citral from lemongrass using steam distillation.

Materials:

  • Fresh or dried lemongrass stalks

  • Distilled water

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving flask (e.g., separatory funnel)

  • Heating mantle

  • Diethyl ether or other suitable non-polar solvent

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Chop the lemongrass stalks into small pieces (e.g., 1-2 inches) to increase the surface area for extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the chopped lemongrass into the distillation flask and add a sufficient amount of water.

  • Distillation: Heat the water in the steam generator to produce steam. Pass the steam through the distillation flask containing the lemongrass. The steam will vaporize the volatile essential oils.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of two layers: an upper layer of essential oil and a lower layer of water.

  • Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

  • Solvent Extraction of Aqueous Layer: To recover any dissolved oil in the water layer, perform a liquid-liquid extraction with a non-polar solvent like diethyl ether. Add the solvent to the separatory funnel, shake gently, and allow the layers to separate. Collect the organic layer. Repeat this step 2-3 times.

  • Drying: Combine all the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the pure lemongrass essential oil.

Solvent Extraction of Citral from Lemongrass

Objective: To extract Citral from lemongrass using a solvent.

Materials:

  • Dried and powdered lemongrass

  • Hexane (or other suitable solvent)

  • Conical flask or beaker

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Preparation: Weigh a specific amount of dried, powdered lemongrass (e.g., 10g).

  • Extraction: Place the lemongrass powder in a conical flask and add a measured volume of hexane (e.g., 250 mL).[6]

  • Agitation: Agitate the mixture on a shaker or with a magnetic stirrer for a predetermined time (e.g., several hours) at a controlled temperature (e.g., 27°C).[6]

  • Filtration: Filter the mixture to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the hexane. The remaining substance is the lemongrass extract containing Citral.

Visualizations

experimental_workflow_steam_distillation start Start prep Prepare Lemongrass (Chop into small pieces) start->prep setup Assemble Steam Distillation Apparatus prep->setup distill Pass Steam Through Plant Material setup->distill condense Condense Vapor (Oil + Water) distill->condense separate Separate Oil and Water Layers condense->separate extract_aq Extract Aqueous Layer with Solvent separate->extract_aq dry Dry Organic Extract extract_aq->dry evaporate Evaporate Solvent dry->evaporate end End (Pure Citral-rich Oil) evaporate->end

Caption: Workflow for Steam Distillation of Citral.

logical_relationship_troubleshooting problem Problem: Low Citral Yield cause1 Cause: Incomplete Extraction problem->cause1 cause2 Cause: Citral Degradation problem->cause2 cause3 Cause: Improper Solvent problem->cause3 solution1 Solution: Optimize Time & Temp. cause1->solution1 solution2 Solution: Use Milder Conditions cause2->solution2 solution3 Solution: Test Different Solvents cause3->solution3

Caption: Troubleshooting Logic for Low Citral Yield.

References

Validation & Comparative

A Comparative Analysis of Citral and the Putative Compound 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Molecules: One Well-Characterized, One a Scientific Enigma

In the landscape of chemical research and drug development, the depth of scientific literature varies dramatically between compounds. This guide provides a comparative analysis of citral, a well-documented natural product with a wide range of biological activities, and 3-Methylocta-2,6-dienal, a compound for which there is a notable absence of published experimental data. This comparison will, therefore, juxtapose the known properties and activities of citral with a theoretical consideration of this compound, highlighting the vast knowledge gap and potential avenues for future research.

Introduction to Citral and this compound

Citral, also known as 3,7-dimethylocta-2,6-dienal, is a key aromatic compound found in the essential oils of various plants, most notably lemongrass.[1][2] It is a monoterpene aldehyde that exists as a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer).[1] Citral is widely utilized in the flavor and fragrance industries and has been the subject of extensive research for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4]

In stark contrast, this compound is a constitutional isomer of citral where one of the methyl groups is positioned at the 3-position of the octadienal backbone. Despite its structural similarity to citral, a thorough search of the scientific literature and chemical databases reveals a significant lack of information on this compound. There are no readily available reports on its synthesis, physical and chemical properties, or biological activity. Therefore, this guide will present a comprehensive overview of citral based on existing experimental data and offer a theoretical perspective on this compound based on chemical principles.

Chemical Structure and Properties: A Tale of Isomers

The seemingly minor difference in the placement of a methyl group can lead to significant changes in the physical, chemical, and biological properties of a molecule.

Citral is a mixture of two geometric isomers:

  • Geranial (trans-citral or citral A): The methyl group at the C3 position and the aldehyde group are on opposite sides of the C2=C3 double bond.

  • Neral (cis-citral or citral B): The methyl group at the C3 position and the aldehyde group are on the same side of the C2=C3 double bond.

This compound , as a putative compound, could also exist as different geometric isomers depending on the stereochemistry at the C2 and C6 double bonds. The key structural difference from citral is the absence of a methyl group at the C7 position and its placement at the C3 position.

Below is a table summarizing the known properties of citral. A corresponding table for this compound cannot be provided due to the absence of experimental data.

Table 1: Physicochemical Properties of Citral

PropertyValueReferences
Molecular Formula C₁₀H₁₆O[5]
Molar Mass 152.24 g/mol [1]
Appearance Pale yellow liquid[5][6]
Odor Strong lemon-like[5][6]
Boiling Point 229 °C (444 °F; 502 K)[1]
Density 0.893 g/cm³[1]
Solubility in Water Insoluble[5][6]
Solubility in Organic Solvents Soluble in ethanol, ether, mineral oil[6]
Isomers Geranial (E-isomer) and Neral (Z-isomer)[1]

Biological Activity and Performance: A Data-Rich versus Data-Poor Comparison

The biological activities of citral have been extensively studied and documented. In contrast, the biological profile of this compound remains entirely speculative.

Citral: A Multifaceted Bioactive Compound

Citral has demonstrated a broad spectrum of pharmacological effects, making it a compound of interest for drug development.

  • Antimicrobial Activity: Citral exhibits potent activity against a wide range of bacteria and fungi.[4][6] Its mechanism of action is believed to involve the disruption of microbial cell membranes.

  • Anti-inflammatory Effects: Studies have shown that citral can suppress the production of pro-inflammatory cytokines and inhibit key inflammatory pathways, such as the NF-κB signaling pathway.[7][8]

  • Antioxidant Properties: Citral has been reported to possess free radical scavenging activity and can protect cells against oxidative stress.[8]

  • Anticancer Potential: Research suggests that citral can induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth.[4][7]

Table 2: Summary of Key Biological Activities of Citral

Biological ActivityExperimental ModelKey FindingsReferences
Antimicrobial In vitro assays against bacteria and fungiInhibition of microbial growth, disruption of cell membranes[4][6]
Anti-inflammatory Murine and human macrophagesReduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7]
Antioxidant In vitro antioxidant assays (DPPH, FRAP)Free radical scavenging, protection against oxidative stress[8]
Anticancer Human cancer cell linesInduction of apoptosis, inhibition of cell proliferation[4][7]
This compound: A Theoretical Outlook

In the absence of experimental data, we can only hypothesize about the potential biological activities of this compound based on its structural similarity to citral. The presence of the α,β-unsaturated aldehyde functional group is a key feature in both molecules and is often associated with biological activity. This moiety can act as a Michael acceptor, allowing it to react with nucleophilic residues in proteins, such as cysteine, which can lead to the modulation of various cellular processes.

However, the different substitution pattern of the alkyl chain in this compound compared to citral would likely influence its lipophilicity, steric hindrance, and overall shape. These factors play a crucial role in how a molecule interacts with biological targets like enzymes and receptors. It is plausible that this compound could exhibit a different spectrum of biological activities or a different potency compared to citral. Without experimental validation, this remains purely speculative.

Experimental Protocols

To facilitate future research and to provide a framework for the potential evaluation of this compound, detailed methodologies for key experiments used to characterize citral are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of the test compound (citral or synthesized this compound) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Anti-inflammatory Activity Assay in Macrophages

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. A vehicle control (cells treated with solvent and LPS) and a negative control (untreated cells) are included.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action.

Signaling Pathway Modulated by Citral

Citral has been shown to modulate several signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates Citral Citral Citral->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription of

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of citral.

Experimental Workflow for Comparative Analysis

The following workflow illustrates a logical sequence of experiments to compare a known compound like citral with a novel compound like this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Antimicrobial Antimicrobial Assays (MIC, MBC) Structure->Antimicrobial Antiinflammatory Anti-inflammatory Assays (Cytokine production) Structure->Antiinflammatory Antioxidant Antioxidant Assays (DPPH, FRAP) Structure->Antioxidant Anticancer Anticancer Assays (MTT, Apoptosis) Structure->Anticancer Data Data Comparison with Citral Antimicrobial->Data Antiinflammatory->Data Antioxidant->Data Anticancer->Data

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound for a comparative analysis with citral.

Conclusion

This comparative guide highlights the significant disparity in our scientific understanding of citral and the putative compound this compound. Citral stands as a well-characterized natural product with a rich body of literature detailing its chemical properties and diverse biological activities. This makes it a valuable lead compound in drug discovery and a benchmark for related structures.

Conversely, this compound represents a scientific unknown. The absence of any published experimental data for this compound underscores the vast untapped chemical space that remains to be explored. The synthesis and biological evaluation of this compound would be a novel area of research. Such studies would not only fill a significant knowledge gap but also provide valuable insights into the structure-activity relationships of monoterpene aldehydes, potentially leading to the discovery of new therapeutic agents. For researchers and drug development professionals, the story of citral provides a roadmap for the comprehensive evaluation of a natural product, while the enigma of this compound presents an opportunity for new discovery.

References

A Comparative Guide to the Synthesis of 3-Methylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the primary synthetic pathways for 3-Methylocta-2,6-dienal, a key intermediate in the production of vitamins, pharmaceuticals, and fragrances. The following sections detail the methodologies, quantitative performance, and logical workflows of the most prevalent industrial and laboratory-scale syntheses of this important acyclic monoterpenoid aldehyde.

Comparative Analysis of Synthesis Pathways

The synthesis of this compound, commonly known as citral, is dominated by a few key industrial processes, each with distinct advantages and challenges. The choice of a particular pathway is often dictated by factors such as raw material availability, desired purity, and economic viability. This guide focuses on three prominent synthetic routes: the BASF process originating from isobutene and formaldehyde, the tandem Claisen-Cope rearrangement, and the synthesis from dehydrolinalool. Additionally, the traditional method of extraction from natural sources is included for baseline comparison.

Synthesis PathwayStarting MaterialsKey IntermediatesReported YieldReported PurityKey Reaction Conditions
BASF Process Isobutene, FormaldehydeIsoprenol, Prenol, PrenalHigh (Industrial Scale)HighMulti-step, Catalytic
Claisen-Cope Rearrangement Prenol, Prenal3-Methyl-2-butenal diprenyl acetal, cis/trans-Prenyl-3-methyl-butadienyl ether90.2%97.5%Acetalization: 70-75°C, 8h, Acid catalyst. Elimination/Rearrangement: 100-130°C, 2.66 kPa, Catalyst.
Dehydrolinalool Rearrangement Dehydrolinalool(Not Applicable)77-98%[1]HighCatalytic (e.g., Titanate/CuCl, Molybdenum compounds, Vanadium compounds), 90-140°C, 3-7h.[1]
Natural Extraction Lemongrass (Cymbopogon citratus)(Not Applicable)~1.46% (Essential Oil Yield)Variable (Citral content in oil up to 75.4%)[2]Microwave-Assisted Hydrodistillation[3]

Experimental Protocols and Methodologies

BASF Process from Isobutene and Formaldehyde

The BASF synthesis is a cornerstone of industrial citral production. While specific proprietary details are closely guarded, the general pathway is understood to proceed through the following key stages:

  • Prins Reaction: Isobutene and formaldehyde react to form isoprenol. This reaction is typically catalyzed by a solid acid catalyst.

  • Isomerization: Isoprenol is isomerized to prenol.

  • Oxidation: A portion of the prenol is oxidized to prenal.

  • Condensation and Rearrangement: Prenol and prenal are reacted together in a process that involves the formation of an acetal followed by a rearrangement to yield citral.

A detailed, publicly available experimental protocol for the complete, integrated BASF process is not readily found in scientific literature due to its commercial sensitivity. However, studies on individual steps, such as the Prins condensation of isobutene and formaldehyde, provide insight into the likely reaction conditions. For instance, the synthesis of 3-methyl-3-buten-1-ol, a related intermediate, from formaldehyde and isobutene can achieve a yield of up to 98% at 200°C over a bimetallic modified MCM-41 catalyst.

Synthesis via Claisen and Cope Rearrangement from Prenol and Prenal

This pathway offers a high-yield route to citral and is amenable to laboratory and industrial-scale production. The process involves a two-step sequence starting from prenal and prenol.

Step 1: Acetalization

  • Reactants: Prenal and Prenol.

  • Catalyst: 0.3% Senecioic acid.

  • Procedure: A mixture of prenal and prenol is heated at 70-75°C for 8 hours in the presence of the catalyst. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Work-up: The resulting 3-methyl-2-butenal diprenyl acetal is purified, for example, by azeotropic distillation.

  • Quantitative Data: This step can achieve a prenal conversion of 63-64%, with the purified acetal having a purity of 97.5% and a yield of 96.8%.[4]

Step 2: Elimination and Rearrangement

  • Reactant: 3-Methyl-2-butenal diprenyl acetal.

  • Catalyst: 0.2-0.5% Ammonium dihydrogen phosphate.

  • Procedure: The acetal is heated to 100-130°C under reduced pressure (2.66 kPa). The intermediate, cis/trans-prenyl-3-methyl-butadienyl ether, is formed and subsequently undergoes a Cope rearrangement in situ.

  • Work-up: The citral product is collected by distillation.

  • Quantitative Data: The intermediate ether can be obtained with 95.9% purity and 97.0% yield. The final citral product has a purity of 97.5% and a yield of 90.2%.[4]

A one-pot variation of this process has also been reported, using a mineral acid catalyst in the liquid phase. This method yields 63% citral based on the initial prenal and 78% based on the converted prenal.[5]

Synthesis via Rearrangement of Dehydrolinalool

The rearrangement of dehydrolinalool to citral is another commercially significant method. This process is typically a catalytic one, with the choice of catalyst system being crucial for achieving high yields and selectivity.

  • Reactant: Dehydrolinalool.

  • Catalyst Systems:

    • Titanate and cuprous chloride with an acidic cocatalyst in an organic solvent.

    • Molybdenum compounds (e.g., MoO₂X₂) with a dialkyl- or diaryl sulfoxide in a non-polar aprotic organic solvent.

    • Triphenylsiloxy vanadium oxide and triphenylsilanol in a high-boiling alkane solvent.

  • General Procedure: Dehydrolinalool is heated in the presence of the chosen catalyst system. The reaction temperature and time are dependent on the specific catalyst used, typically ranging from 90-140°C for 3-7 hours.

  • Work-up: The citral product is purified by distillation.

  • Quantitative Data:

    • The titanate/cuprous chloride system can yield 85-98% citral.[1]

    • The molybdenum-based system can result in a 77-87% yield.[1]

    • The vanadium-based catalyst can achieve a 97% conversion of dehydrolinalool and a 97% yield of citral.[1]

Extraction from Lemongrass

This method represents the natural source of citral and serves as a benchmark for comparison.

  • Raw Material: Lemongrass (Cymbopogon citratus).

  • Procedure: The essential oil is extracted from the lemongrass leaves, typically through steam distillation or more advanced techniques like Microwave-Assisted Hydrodistillation (MAHD).

  • Work-up: The collected essential oil is then analyzed for its citral content, which consists of the isomers geranial and neral.

  • Quantitative Data: The yield of essential oil from lemongrass can be around 1.46% using MAHD.[3] The citral content within the essential oil is variable depending on the plant's origin and harvesting time but can be as high as 75.4%.[2]

Visualizing the Synthesis Pathways

To further elucidate the relationships and steps within each synthetic pathway, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: BASF Synthesis Pathway for Citral cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Isobutene Isobutene Isoprenol Isoprenol Isobutene->Isoprenol Prins Reaction Formaldehyde Formaldehyde Formaldehyde->Isoprenol Prenol Prenol Isoprenol->Prenol Isomerization Prenal Prenal Prenol->Prenal Oxidation Citral Citral Prenol->Citral Condensation & Rearrangement Prenal->Citral

Caption: BASF Synthesis Pathway for Citral

G Figure 2: Claisen-Cope Rearrangement for Citral Synthesis cluster_0 Reactants cluster_1 Intermediates cluster_2 Product Prenol Prenol 3-Methyl-2-butenal diprenyl acetal 3-Methyl-2-butenal diprenyl acetal Prenol->3-Methyl-2-butenal diprenyl acetal Acetalization Prenal Prenal Prenal->3-Methyl-2-butenal diprenyl acetal cis/trans-Prenyl-3-methyl-butadienyl ether cis/trans-Prenyl-3-methyl-butadienyl ether 3-Methyl-2-butenal diprenyl acetal->cis/trans-Prenyl-3-methyl-butadienyl ether Elimination Citral Citral cis/trans-Prenyl-3-methyl-butadienyl ether->Citral Cope Rearrangement G Figure 3: Dehydrolinalool Rearrangement to Citral Dehydrolinalool Dehydrolinalool Citral Citral Dehydrolinalool->Citral Rearrangement Catalyst Catalyst Catalyst->Citral G Figure 4: Experimental Workflow Comparison Define Synthesis Pathways Define Synthesis Pathways Source Raw Materials Source Raw Materials Define Synthesis Pathways->Source Raw Materials Perform Synthesis Perform Synthesis Source Raw Materials->Perform Synthesis Purification Purification Perform Synthesis->Purification Analysis (GC, NMR) Analysis (GC, NMR) Purification->Analysis (GC, NMR) Compare Data (Yield, Purity) Compare Data (Yield, Purity) Analysis (GC, NMR)->Compare Data (Yield, Purity)

References

A Comparative Analysis of the Biological Activities of 3-Methylocta-2,6-dienal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-Methylocta-2,6-dienal, more commonly known as citral, is an acyclic monoterpene aldehyde that exists as a pair of geometric isomers: geranial ((2E)-3,7-dimethylocta-2,6-dienal) and neral ((2Z)-3,7-dimethylocta-2,6-dienal). These isomers, while structurally similar, exhibit distinct biological activities, a crucial consideration in the fields of pharmacology and drug development. This guide provides an objective comparison of the biological activities of geranial and neral, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activities

The differential biological effects of geranial and neral are summarized below. The data highlights their varying potencies in antifungal, anti-inflammatory, and antioxidant activities.

Biological ActivityIsomerOrganism/ModelKey FindingsReference
Antifungal Activity GeranialTrichophyton rubrumMore potent than neral. MIC: 55.61 µg/mL; MFC: 111.23 µg/mL.[1][1]
NeralTrichophyton rubrumLess potent than geranial. MIC: 111.23 µg/mL; MFC: 222.45 µg/mL.[1][1]
GeranialAspergillus flavus, Candida albicansConsistently better antifungal performance compared to neral.[2][3][2][3]
Anti-inflammatory Activity NeralLPS-stimulated macrophagesExhibits significant anti-inflammatory and antioxidant properties.[2][3][2][3]
GeranialLPS-stimulated macrophagesDemonstrated oxidizing activity in contrast to neral's antioxidant effect.[2][3][2][3]
Antioxidant Activity NeralIn vitro modelsPrimarily responsible for the antioxidant activity of citral.[2][3][2][3]
GeranialIn vitro modelsShowed oxidizing activity.[2][3][2][3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Antifungal Susceptibility Testing: Broth Macrodilution Assay

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the isomers against fungal strains.

  • Preparation of Fungal Inoculum: The fungal species (e.g., Trichophyton rubrum) is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 5 x 105 cells/mL.

  • Preparation of Isomer Dilutions: Stock solutions of geranial and neral are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in a liquid broth medium (e.g., RPMI 1640) in test tubes.

  • Inoculation and Incubation: Each tube containing the diluted isomer is inoculated with the fungal suspension. A positive control (broth with inoculum) and a negative control (broth only) are also prepared. The tubes are incubated under appropriate conditions for the specific fungus (e.g., 28°C for 72 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the isomer that completely inhibits visible fungal growth.

  • Determination of MFC: An aliquot from each tube showing no visible growth is subcultured onto an agar plate. The plates are incubated, and the MFC is determined as the lowest concentration from which no fungal colonies grow on the agar plate.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay is employed to measure the free radical scavenging activity of the isomers.

  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol to a concentration of 0.1 M. The solution has a deep violet color.

  • Reaction Mixture: Different concentrations of the test isomers (geranial and neral) are added to the DPPH solution. A control is prepared with methanol and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the isomer that scavenges 50% of the DPPH radicals) is then determined.

Mandatory Visualization

Signaling Pathway: Putative Modulation of the NF-κB Pathway by Neral

The anti-inflammatory effects of neral are suggested to be mediated, in part, through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex IKK_complex->IkB_NF_kB Targets NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB Nucleus Nucleus NF_kB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NF_kB_active->Inflammatory_Genes Promotes Transcription of Neral Neral Neral->IKK_complex Inhibits? IkB_NF_kB->NF_kB_active Releases Broth_Macrodilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (~5x10^5 cells/mL) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Geranial and Neral in Broth start->prep_dilutions inoculate Inoculate Dilutions with Fungal Suspension prep_inoculum->inoculate prep_dilutions->inoculate controls Prepare Positive and Negative Controls inoculate->controls incubate Incubate Tubes controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Natural 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between synthetically derived and naturally sourced compounds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic profiles of synthetic versus natural 3-Methylocta-2,6-dienal, a key fragrance and flavor compound commonly known as citral.

Citral, a monoterpene aldehyde, is a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B). Its characteristic lemon scent has led to its widespread use in the food, cosmetic, and pharmaceutical industries. While natural citral is predominantly extracted from essential oils of plants like lemongrass (Cymbopogon citratus)[1][2], synthetic routes for its production are also well-established. This comparison will delve into the spectroscopic nuances that differentiate these two sources, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

At a Glance: Key Spectroscopic Identifiers

The fundamental chemical structure of this compound remains identical regardless of its origin. Spectroscopic techniques, therefore, focus on identifying the primary compound and detecting any minor impurities or variations in isomeric ratios that may distinguish synthetic from natural samples.

PropertySynthetic this compoundNatural this compound (from Cymbopogon citratus)
Purity Typically high (≥95%), with well-defined and controlled impurity profiles.Variable, depending on the extraction and purification process. May contain other terpenoids and plant-derived compounds.
Isomeric Ratio (Geranial:Neral) Can be controlled during synthesis, often close to 1:1 or tailored for specific applications.Naturally occurring ratios can vary, but often favor geranial. For example, a 2:1 ratio of geranial to neral has been reported in some natural sources.[3]
Minor Components May contain residual starting materials, catalysts, or by-products from the synthetic route.Contains a complex mixture of other volatile compounds from the source plant, such as myrcene, limonene, and geraniol.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound. While the core spectral features will be consistent, the presence and intensity of signals from minor components will be the key differentiators between synthetic and natural samples.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Proton AssignmentGeranial (trans-isomer)Neral (cis-isomer)
H1 (Aldehyde)~9.99 ppm (d)~9.89 ppm (d)
H2~5.88 ppm (d)~5.89 ppm (d)
H6~5.08 ppm (t)~5.11 ppm (t)
C3-CH₃~2.16 ppm (s)~1.99 ppm (s)
C7-CH₃ (trans to C6-H)~1.68 ppm (s)~1.69 ppm (s)
C7-CH₃ (cis to C6-H)~1.60 ppm (s)~1.62 ppm (s)
H4, H5 (CH₂)~2.20-2.28 ppm (m)~2.55-2.65 ppm (m)

Data compiled from various spectroscopic databases and literature sources.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Carbon AssignmentGeranial (trans-isomer)Neral (cis-isomer)
C1 (Aldehyde)~191.3 ppm~190.5 ppm
C2~127.5 ppm~128.8 ppm
C3~163.7 ppm~162.1 ppm
C4~40.7 ppm~32.8 ppm
C5~27.3 ppm~26.4 ppm
C6~122.5 ppm~123.5 ppm
C7~133.1 ppm~132.2 ppm
C8~25.7 ppm~25.7 ppm
C3-CH₃~17.7 ppm~24.9 ppm
C7-CH₃~17.6 ppm~17.6 ppm

Data compiled from various spectroscopic databases and literature sources.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 3: Key Mass Spectral Fragments (m/z) for this compound

m/zInterpretation
152Molecular Ion [M]⁺
137[M - CH₃]⁺
123[M - C₂H₅]⁺
109[M - C₃H₇]⁺
84Retro-Diels-Alder fragmentation
69Isoprenyl cation [C₅H₉]⁺ (often the base peak)
41Allyl cation [C₃H₅]⁺

The fragmentation pattern is characteristic of the citral isomers and will be present in both synthetic and natural samples. The key difference in the GC chromatogram will be the presence of additional peaks corresponding to other volatile compounds in the natural extract.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Mode
~2970-2850C-H stretching (alkane)
~2720C-H stretching (aldehyde)
~1675C=O stretching (conjugated aldehyde)
~1630C=C stretching (alkene)
~1445, 1375C-H bending

The FTIR spectrum provides a general fingerprint of the functional groups present. For natural samples, additional broad O-H stretching bands (~3400 cm⁻¹) may be observed if alcohols like geraniol are present as impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are representative protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the synthetic or natural this compound sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: 10-12 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-gated decoupling)

    • Number of scans: 1024-2048

    • Relaxation delay (d1): 2.0 s

    • Acquisition time: ~1.5 s

    • Spectral width: 220-240 ppm

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (synthetic or natural) is prepared in a volatile solvent such as dichloromethane or hexane (e.g., 1 µL of sample in 1 mL of solvent).

  • Instrumentation: A GC system coupled to a mass selective detector (MSD) is used.

  • GC Conditions:

    • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector temperature: 250°C.

    • Carrier gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven temperature program: Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 5°C/min to 240°C and held for 5 minutes.

    • Injection volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the retention times of the components. The mass spectrum of each peak is compared with a reference library (e.g., NIST) for compound identification.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of the liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission mode, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory or a sample holder for transmission is used.

  • FTIR Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: A background spectrum (of the empty ATR crystal or clean salt plates) is collected and automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison and the key signaling pathways involved in the analysis.

Spectroscopic_Comparison_Workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthetic Synthetic this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthetic->NMR GCMS GC-MS Analysis Synthetic->GCMS FTIR FTIR Spectroscopy Synthetic->FTIR Natural Natural this compound (e.g., from Lemongrass Oil) Natural->NMR Natural->GCMS Natural->FTIR Purity Purity Assessment NMR->Purity Isomeric_Ratio Isomeric Ratio (Geranial:Neral) NMR->Isomeric_Ratio Impurity_Profile Impurity Profiling NMR->Impurity_Profile GCMS->Purity GCMS->Isomeric_Ratio GCMS->Impurity_Profile FTIR->Purity Comparison Synthetic vs. Natural Comparison Purity->Comparison Isomeric_Ratio->Comparison Impurity_Profile->Comparison

Caption: Workflow for the spectroscopic comparison of synthetic vs. natural this compound.

GCMS_Signaling_Pathway Sample Sample Injection GC_Column Gas Chromatography (Separation by Volatility) Sample->GC_Column Vaporization Ionization Electron Ionization (70 eV) GC_Column->Ionization Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System (Mass Spectrum) Detector->Data_System Signal Transduction

Caption: Logical flow of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic analysis of synthetic and natural this compound reveals that while their primary molecular fingerprints are identical, key distinctions lie in their purity and the presence of minor components. Synthetic citral typically offers higher purity and a more controlled isomeric ratio, with impurities stemming from the manufacturing process. In contrast, natural citral, derived from essential oils, is accompanied by a complex matrix of other plant-derived volatile compounds.

For applications requiring high purity and a specific isomeric composition, synthetic this compound is the preferred choice. However, for applications where the synergistic effects of a natural complex mixture are desired, such as in certain aromatherapy and traditional medicine contexts, natural citral may be more suitable. The choice between synthetic and natural sources should, therefore, be guided by the specific requirements of the intended application, with spectroscopic analysis serving as an indispensable tool for quality control and characterization.

References

A Comparative Guide to Catalysts for the Synthesis of 3,7-Dimethylocta-2,6-dienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The synthesis of "3-Methylocta-2,6-dienal" as specified in the query is not extensively documented in scientific literature. The closely related and commercially significant compound, 3,7-Dimethylocta-2,6-dienal , commonly known as Citral , is widely synthesized and researched. This guide will focus on the catalytic synthesis of Citral, assuming it to be the compound of interest.

Citral is a key intermediate in the fragrance, flavor, and pharmaceutical industries, notable for its characteristic lemon scent and as a precursor for the synthesis of vitamins A and E. The industrial production of citral is primarily achieved through two main catalytic routes: the oxidation or dehydrogenation of geraniol and the condensation of prenal with prenol followed by a rearrangement reaction. This guide provides a comparative overview of various catalysts employed in these synthetic pathways, supported by experimental data and detailed methodologies.

Catalyst Performance in the Dehydrogenation of Geraniol

The conversion of geraniol to citral via catalytic dehydrogenation is a prominent synthetic route. The efficiency of this process is highly dependent on the choice of catalyst, influencing both the conversion of geraniol and the selectivity towards citral.

Table 1: Comparison of Catalysts for the Vapor-Phase Dehydrogenation of Geraniol to Citral

CatalystReaction Temperature (°C)Geraniol Conversion (%)Citral Selectivity (%)Citral Yield (%)Reference
Copper-Zinc (Cu-Zn)230Not SpecifiedNot Specified50 (85 with H-acceptor)[1]
Copper (Cu)Not SpecifiedNot SpecifiedNot SpecifiedLower than Cu-Zn[1]
Copper-Chromium (Cu-Cr)Not SpecifiedNot SpecifiedNot SpecifiedLower than Cu-Zn[1]
Zinc Oxide (ZnO)Not SpecifiedNot SpecifiedNot SpecifiedLower than Cu-Zn[1]

Among the tested catalysts for vapor-phase dehydrogenation, the Copper-Zinc (Cu-Zn) catalyst demonstrated the most favorable performance.[1] The yield of citral could be significantly increased from 50% to 85% with the addition of citronellal as a hydrogen acceptor.[1]

Catalyst Performance in the Oxidation of Geraniol

The selective oxidation of geraniol using molecular oxygen presents another important pathway to citral. This method is often explored using supported noble metal catalysts and mesoporous materials.

Table 2: Comparison of Catalysts for the Selective Oxidation of Geraniol to Citral

CatalystGeraniol Conversion (%)Citral Selectivity (%)Key ObservationsReference
CrMCM-41HighExcellentSupercritical CO2 enhances conversion and yield.[2][3]
CoMCM-41LowSimilar to CrMCM-41-[2][3]
PtMCM-41LowSimilar to CrMCM-41-[2][3]
PdMCM-41LowSimilar to CrMCM-41-[2][3]
Supported Pd CatalystsVariable50-60% (initial), up to 90% over timeDeactivation observed, especially with Pd/Al2O3.[2]

Chromium-containing mesoporous molecular sieve, CrMCM-41, has shown high conversion of geraniol and excellent selectivity for citral in the presence of supercritical carbon dioxide.[2][3] While other metal-substituted MCM-41 catalysts (Co, Pt, Pd) exhibited lower conversions, they maintained similar high selectivity towards citral.[2][3] Supported palladium catalysts have also been investigated, showing an initial citral selectivity of 50-60%, which improved to 90% over time, although catalyst deactivation was an issue.[2]

Experimental Protocols

General Procedure for Vapor-Phase Dehydrogenation of Geraniol

The catalytic dehydrogenation of geraniol is typically carried out in a flow reactor system. The catalyst is packed into a reactor tube and heated to the desired temperature. A feed of geraniol, often diluted with an inert gas, is passed over the catalyst bed. The reaction can be performed at atmospheric or reduced pressure.[1] In some cases, a hydrogen acceptor like citronellal is co-fed with geraniol to improve the citral yield.[1] The products are then condensed and analyzed, typically by gas chromatography.

General Procedure for Selective Catalytic Oxidation of Geraniol

The selective oxidation of geraniol with molecular oxygen is often conducted in a high-pressure reactor, especially when using supercritical carbon dioxide as the solvent. The catalyst is charged into the reactor with geraniol. The reactor is then pressurized with carbon dioxide and oxygen to the desired pressure and heated to the reaction temperature.[2][3] After the reaction, the mixture is cooled, and the products are separated from the supercritical fluid and analyzed. The catalyst can often be recovered and reused.[2][3]

Visualizing the Synthesis and Catalyst Selection

To better understand the process and the factors influencing catalyst selection, the following diagrams illustrate the experimental workflow and the logical relationship between catalyst properties and performance outcomes.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Evaluation Catalyst_Prep Catalyst Synthesis Catalyst_Char Physicochemical Characterization (XRD, SEM, etc.) Catalyst_Prep->Catalyst_Char Catalyst Catalyst Loading Catalyst_Char->Catalyst Reactant Geraniol Reactor Reactor Setup (Flow/Batch) Reactant->Reactor Catalyst->Reactor Product_Collection Product Collection Reactor->Product_Collection Conditions Reaction Conditions (Temp, Pressure) Conditions->Reactor Analysis Gas Chromatography (GC) Analysis Product_Collection->Analysis Performance Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Performance

Caption: Experimental workflow for catalyst testing in citral synthesis.

Catalyst_Performance_Logic cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_performance Performance Metrics Composition Catalyst Composition (e.g., Cu-Zn, CrMCM-41) Conversion Geraniol Conversion Composition->Conversion Selectivity Citral Selectivity Composition->Selectivity Structure Physical Structure (e.g., Porosity, Particle Size) Structure->Conversion Stability Catalyst Stability Structure->Stability Acidity Surface Acidity/Basicity Acidity->Selectivity Temperature Temperature Temperature->Conversion Temperature->Selectivity Pressure Pressure Pressure->Conversion Solvent Solvent (e.g., scCO2) Solvent->Conversion Solvent->Selectivity Yield Citral Yield Conversion->Yield Selectivity->Yield

Caption: Factors influencing catalyst performance in citral synthesis.

References

A Comparative Analysis of 3-Methylocta-2,6-dienal Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – A comprehensive review of available scientific literature reveals key differences in the biological efficacy of the geometric isomers of 3-Methylocta-2,6-dienal: geranial ((2E)-3,7-dimethylocta-2,6-dienal) and neral ((2Z)-3,7-dimethylocta-2,6-dienal). These compounds, collectively known as citral, are of significant interest to the pharmaceutical and biotechnology sectors for their diverse biological activities. This guide synthesizes the current understanding of their comparative performance in antifungal, antibacterial, and anti-inflammatory assays.

Key Findings:

  • Antifungal Activity: Across multiple studies, geranial consistently demonstrates superior antifungal activity compared to neral against a range of fungal pathogens.

  • Antibacterial and Anti-inflammatory Potential: While both isomers exhibit these properties, the available data suggests nuances in their mechanisms and potency.

  • Structure-Activity Relationship: The geometric configuration of the double bond at the C2 position plays a crucial role in the biological activity of these dienals.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for geranial and neral from various antifungal and antibacterial assays. Lower MIC values indicate greater potency.

CompoundBiological AssayTarget OrganismMIC (µg/mL)Reference
Geranial AntifungalTrichophyton rubrum55.61[1]
Neral AntifungalTrichophyton rubrum111.23[1]
Geranial AntifungalCandida albicans64[2][3]
Neral AntifungalCandida albicans64[2][3]
Citral (Geranial & Neral) AntibacterialStaphylococcus aureus11200[4]
Citral (Geranial & Neral) AntibacterialEscherichia coli5600[4]
Citral (Geranial & Neral) AntibacterialHelicobacter pylori7325[4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microplate wells A->C B Prepare serial dilutions of test compounds B->C D Incubate at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically assess growth D->E F Determine MIC E->F

Antifungal Susceptibility Testing Workflow

Protocol:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell density.[5][6]

  • Compound Dilution: The test compounds (geranial, neral) are serially diluted in a suitable broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[5][6]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.[5]

  • Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C) for a specified period (24-48 hours).[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[3] This can be assessed visually or by measuring the absorbance using a microplate reader.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Logical Relationship:

G A Inflammatory Stimuli B Protein Denaturation A->B C Loss of Biological Function B->C D Test Compound (e.g., Geranial) E Inhibition of Denaturation D->E F Anti-inflammatory Effect E->F

Mechanism of Anti-inflammatory Action

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a protein source (e.g., bovine serum albumin or egg albumin), phosphate-buffered saline (pH ~6.4), and varying concentrations of the test compound.[7]

  • Induction of Denaturation: The mixture is heated to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound).

Discussion

The compiled data indicates that geranial is a more potent antifungal agent against Trichophyton rubrum than neral, as evidenced by its lower MIC value.[1] For Candida albicans, both isomers exhibit comparable activity.[2][3] The antibacterial data for citral (the mixture of geranial and neral) provides a baseline for its efficacy against common bacterial pathogens.

The observed differences in bioactivity are attributed to the stereochemistry of the molecules. The trans (E) configuration of the double bond in geranial may allow for more favorable interactions with biological targets compared to the cis (Z) configuration in neral.

Conclusion

This comparative guide provides a valuable resource for researchers and drug development professionals. The presented data and experimental protocols can aid in the selection of the more efficacious isomer for specific applications and guide future research into the therapeutic potential of these dienals. Further studies are warranted to elucidate the precise mechanisms of action and to expand the comparative analysis to a wider range of biological assays and target organisms.

References

Comparative Analysis of 3-Methylocta-2,6-dienal (Citral) Analogs: A Quantitative Structure-Activity Relationship (QSAR) Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antimicrobial and anticancer potential of 3-Methylocta-2,6-dienal (citral) analogs reveals a strong correlation between their structural modifications and biological efficacy. This guide provides a comparative analysis of these analogs, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.

Citral, a key component of lemongrass oil, is a mixture of two isomeric acyclic monoterpene aldehydes: geranial (trans-citral) and neral (cis-citral). Its versatile biological activities, including antimicrobial and anticancer properties, have spurred research into the synthesis and evaluation of its derivatives to enhance potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role in this endeavor, offering insights into the molecular features that govern the biological activity of these compounds.

Quantitative Data Summary

The following table summarizes the antibacterial activity of a series of citral Schiff base derivatives against various bacterial strains. The data is presented as the diameter of the inhibition zone in millimeters, providing a comparative measure of the potency of each analog.

Compound IDDerivative StructureE. coli (mm)P. aureus (mm)K. pneumonia (mm)
Citral This compound201819
1a Schiff's base with Glycine methyl ester231419
2a Schiff's base with L-Alanine methyl ester151815
3a Schiff's base with L-Valine methyl ester20---22
4a Schiff's base with L-Leucine methyl ester281925
5a Schiff's base with L-Isoleucine methyl ester302330
6a Schiff's base with L-Phenylalanine methyl ester311929
7a Schiff's base with L-Tyrosine methyl ester311227
8a Schiff's base with L-Tryptophan methyl ester191711
9a Schiff's base with L-Methionine methyl ester201922
Control Ampicillin (10 mg/ml)222023

Data sourced from a study on the synthesis and antibacterial activities of citral derivatives. "---" indicates data not reported.

Experimental Protocols

Synthesis of Citral Schiff Base Derivatives

A common method for the synthesis of citral Schiff base derivatives involves the condensation reaction between citral and an amino acid methyl ester hydrochloride.

Materials:

  • Citral

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Triethylamine (TEA)

  • Methanol

  • Dimethyl sulfoxide (DMSO) for biological assays

Procedure:

  • Citral and the respective amino acid methyl ester hydrochloride are taken in a 1:1 molar ratio in a round-bottom flask.

  • Methanol is added as a solvent, followed by the addition of a stoichiometric amount of triethylamine (TEA) to neutralize the hydrochloride.

  • The reaction mixture is refluxed for a specified period (e.g., 6-8 hours).

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue, the Schiff's base, is then purified, typically by column chromatography.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Synthesized citral derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for measuring turbidity)

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent like DMSO.

  • Serial two-fold dilutions of each compound are prepared in nutrient broth in the wells of a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (approximately 1.5 x 10⁸ cfu/ml).

  • Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.[2][3][4][5][6][7]

Visualizing QSAR and Biological Pathways

To better understand the relationship between the chemical structure and biological activity, as well as the potential mechanisms of action, the following diagrams illustrate the general workflow of a QSAR study and a hypothetical signaling pathway for citral-induced apoptosis.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development & Validation cluster_Application Model Application Data_Collection Dataset of Analogs (Structures & Activities) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building QSAR Model Generation (e.g., MLR, CoMFA) Data_Split->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Interpretation Interpretation of Descriptors External_Validation->Interpretation Prediction Prediction for New Analogs Interpretation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Apoptosis_Pathway cluster_Membrane Cell Membrane cluster_Signaling Intracellular Signaling cluster_Execution Apoptotic Execution Citral_Analog Citral Analog Membrane_Disruption Membrane Potential Disruption Citral_Analog->Membrane_Disruption ROS ↑ Reactive Oxygen Species (ROS) Citral_Analog->ROS Wnt_BetaCatenin ↓ Wnt/β-catenin Pathway Citral_Analog->Wnt_BetaCatenin Lipogenesis ↓ Lipogenesis Citral_Analog->Lipogenesis Caspase_Activation Caspase Activation Membrane_Disruption->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Wnt_BetaCatenin->Apoptosis Lipogenesis->Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for citral analog-induced apoptosis in cancer cells.

References

Unraveling the Formation of 3-Methylocta-2,6-dienal: A Comparative Guide to Isotopic Labeling and Alternative Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms that govern the biosynthesis of natural products is paramount. This guide provides a comparative analysis of isotopic labeling studies and alternative methodologies for validating the proposed reaction mechanisms of the acyclic monoterpene aldehyde, 3-Methylocta-2,6-dienal. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate techniques for their mechanistic investigations.

The biosynthesis of terpenoids, a vast and diverse class of natural products, has long been a subject of intense scientific scrutiny. While the general pathways involving isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as universal precursors are well-established, the specific enzymatic transformations that lead to the vast array of terpenoid structures remain an active area of research.[1][2] this compound, an acyclic monoterpene aldehyde, is a prime example of a compound whose precise biosynthetic origins are not extensively documented in publicly available literature. However, by drawing parallels with the well-studied biosynthesis of the structurally similar compound citral (a mixture of the isomers geranial and neral), we can propose a plausible reaction mechanism and explore the methodologies used to validate it.[3][4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to mirror that of citral, which involves the oxidation of the corresponding alcohol, geraniol.[3][5] In the case of this compound, the pathway would likely commence with a methylated analog of geranyl diphosphate (GPP). The proposed steps are as follows:

  • Formation of the Precursor: The biosynthesis would initiate from a methylated form of geranyl diphosphate (GPP).

  • Hydrolysis: A phosphatase enzyme would catalyze the hydrolysis of the methylated GPP to yield the corresponding alcohol, 3-methyloctadienol.

  • Oxidation: A dehydrogenase enzyme would then oxidize the alcohol to the final aldehyde product, this compound.

The following diagram illustrates this proposed biosynthetic pathway.

This compound Biosynthesis Methylated Geranyl Diphosphate Methylated Geranyl Diphosphate 3-Methyloctadienol 3-Methyloctadienol Methylated Geranyl Diphosphate->3-Methyloctadienol Phosphatase This compound This compound 3-Methyloctadienol->this compound Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound.

Isotopic Labeling: Tracing the Atoms to Validate the Mechanism

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms from a precursor to a product.[6] In the context of this compound biosynthesis, stable isotopes such as Deuterium (²H) and Carbon-13 (¹³C) can be incorporated into precursor molecules to verify the proposed pathway.

Experimental Protocol: Isotopic Labeling Study

A representative experimental workflow for an isotopic labeling study is outlined below.

Isotopic Labeling Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Labeled Precursor Synthesis Labeled Precursor Synthesis Cell Culture/Enzyme Assay Cell Culture/Enzyme Assay Labeled Precursor Synthesis->Cell Culture/Enzyme Assay Extraction Extraction Cell Culture/Enzyme Assay->Extraction Purification Purification Extraction->Purification GC-MS/NMR Analysis GC-MS/NMR Analysis Purification->GC-MS/NMR Analysis

Caption: General workflow for an isotopic labeling experiment.

1. Synthesis of Labeled Precursors:

  • Synthesize a methylated analog of a known terpenoid precursor (e.g., geraniol) with isotopic labels at specific positions. For instance, deuterium could be introduced at the C1 position of the alcohol to trace the oxidation step. BOC Sciences offers custom synthesis of isotopically labeled compounds, including deuterated versions of citral, which can serve as a reference.[]

2. Incubation:

  • Introduce the labeled precursor into the biological system of interest (e.g., plant tissue homogenate, insect extract, or a purified enzyme preparation).

  • Allow the enzymatic reactions to proceed under controlled conditions (temperature, pH, incubation time).

3. Extraction and Purification:

  • Extract the organic compounds from the reaction mixture using a suitable solvent.

  • Purify the target compound, this compound, using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Analysis:

  • Analyze the purified product using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

  • GC-MS: Compare the mass spectrum of the labeled product with that of an unlabeled standard. The presence of a mass shift corresponding to the incorporated isotope confirms its transfer from the precursor.

  • NMR: ¹³C-NMR or ²H-NMR can pinpoint the exact location of the isotopic label in the product molecule, providing definitive evidence for the proposed bond formations and rearrangements.

PrecursorIsotopeExpected Labeled ProductAnalytical TechniqueExpected Outcome
[1-²H]-3-Methyloctadienol²H[1-²H]-3-Methylocta-2,6-dienalGC-MS, ²H-NMRMass shift of +1 in MS; Deuterium signal at C1 in NMR.
[¹³C]-Labeled Mevalonate¹³C¹³C-Labeled this compoundGC-MS, ¹³C-NMRSpecific pattern of ¹³C incorporation consistent with the MEP/MVA pathway.

Alternative Methodologies for Mechanistic Validation

While isotopic labeling provides direct evidence of atomic transformations, other techniques offer complementary insights into reaction mechanisms.

In Vitro Reconstitution and Enzyme Characterization

This method involves the identification, isolation, and characterization of the specific enzymes responsible for each step in the biosynthetic pathway.

Experimental Protocol:

  • Enzyme Identification: Identify candidate genes for the phosphatase and dehydrogenase enzymes through genomic or transcriptomic analysis of the organism producing this compound.

  • Heterologous Expression and Purification: Clone the candidate genes into an expression system (e.g., E. coli or yeast) and purify the recombinant enzymes.

  • Enzyme Assays: Perform in vitro assays with the purified enzymes and the proposed substrates (methylated GPP and 3-methyloctadienol).

  • Product Identification: Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity. For example, the activity of geraniol dehydrogenase, which oxidizes geraniol to geranial, has been characterized in various plants.[8][9]

MethodAdvantagesDisadvantages
Isotopic Labeling Provides direct evidence of atom transfer. Can be used in vivo and in vitro.Synthesis of labeled precursors can be complex and expensive.
In Vitro Reconstitution Confirms the function of specific enzymes. Allows for detailed kinetic studies.Requires identification and successful expression of the relevant genes. In vitro conditions may not fully reflect the in vivo environment.
Computational Modeling

Computational chemistry offers a powerful in silico approach to investigate reaction mechanisms, predict product distributions, and understand the role of the enzyme's active site.[10][11]

Methodology:

  • Homology Modeling: If the crystal structure of the target enzyme is unavailable, a homology model can be built based on the structure of a related, characterized enzyme.

  • Docking Studies: Dock the substrate molecule into the active site of the enzyme model to predict its binding orientation.

  • Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Use QM/MM methods to simulate the reaction pathway, calculate activation energies for different proposed steps, and identify key transition states and intermediates. These calculations can provide insights into the stereochemistry and regioselectivity of the reaction.

MethodAdvantagesDisadvantages
Computational Modeling Provides detailed insights into transition states and reaction energetics. Can guide experimental design.Relies on the accuracy of the enzyme model and the computational methods used. Requires significant computational resources.
Kinetic Isotope Effect (KIE) Studies

KIE studies measure the change in the rate of a reaction when an atom at or near the bond being broken or formed is replaced with a heavier isotope.[12][13] This effect can provide valuable information about the rate-determining step of a reaction.

Experimental Protocol:

  • Synthesize substrates with and without an isotopic label at a specific position (e.g., C-H vs. C-D at the C1 position of 3-methyloctadienol).

  • Measure the initial rates of the enzymatic reaction with both the labeled and unlabeled substrates.

  • Calculate the KIE as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD). A significant KIE (typically > 2) for the oxidation of 3-methyloctadienol would indicate that the C-H bond cleavage at the C1 position is part of the rate-determining step.[14][15]

MethodAdvantagesDisadvantages
Kinetic Isotope Effect Provides information about the rate-determining step. Can distinguish between different proposed mechanisms.Requires accurate measurement of reaction rates. Interpretation can be complex if multiple steps are partially rate-limiting.

Conclusion

The validation of the reaction mechanism for this compound biosynthesis necessitates a multi-faceted approach. Isotopic labeling studies stand as a cornerstone technique, offering direct and unambiguous evidence of atomic rearrangements. However, a comprehensive understanding is best achieved by integrating these findings with data from alternative methods such as in vitro enzyme characterization, computational modeling, and kinetic isotope effect studies. Each method provides a unique piece of the puzzle, and their combined application will undoubtedly accelerate the elucidation of this and other complex biosynthetic pathways, ultimately aiding in the discovery and development of novel bioactive compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylocta-2,6-dienal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe handling and disposal of 3-Methylocta-2,6-dienal, ensuring the protection of personnel and the environment.

Essential Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If working in a poorly ventilated area or with large quantities, a respirator with an organic vapor cartridge may be necessary.[1]

Hazard Summary:

  • Irritant: This compound is known to be a skin and eye irritant.[1]

  • Combustible: It is a combustible liquid.[1]

  • Environmental Hazard: Do not allow this chemical to enter the environment.[1]

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must adhere to local, state, and federal regulations. The primary goal is to prevent its release into the environment.

1. Small Spills:

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition from the immediate vicinity.[1]

  • Absorption: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or earth.[1][2]

  • Collection: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

2. Unused or Waste Product:

  • Original Container: Whenever possible, keep the waste chemical in its original container.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Segregation: Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Quantitative Data for 3,7-dimethylocta-2,6-dienal (Citral)

For ease of reference, the following table summarizes key quantitative data for the related compound, 3,7-dimethylocta-2,6-dienal.

PropertyValue
Molecular Formula C10H16O
Molar Mass 152.23 g/mol
Appearance Pale yellow liquid
Odor Strong lemon-like
Melting Point < -10 °C
Boiling Point 229 °C
Flash Point 92 °C (closed cup)
Solubility in Water Insoluble

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

start Start: Disposal of This compound is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes waste_product Unused/Waste Product is_spill->waste_product No absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb large_spill Large Spill (Follow Emergency Protocol) collect Collect in a labeled, sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Arrange for professional hazardous waste disposal decontaminate->dispose label_container Ensure container is properly labeled waste_product->label_container store Store in a cool, well-ventilated area label_container->store store->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylocta-2,6-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Methylocta-2,6-dienal. The following guidance is based on the safety data for the closely related and structurally similar compound, 3,7-dimethylocta-2,6-dienal (Citral). It is imperative to handle this compound with the assumption that it presents similar hazards.

Handling this compound in a laboratory setting requires stringent adherence to safety protocols to mitigate risks of skin irritation, allergic reactions, and serious eye damage.[1][2] This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields are mandatory. A face shield should be used when there is a significant risk of splashing.Protects against splashes that can cause serious eye damage.[1]
Hand Protection Nitrile rubber gloves with a minimum thickness of >0.11 mm.Provides protection against skin irritation and allergic reactions.[1]
Breakthrough time of >480 minutes (permeation: level 6).[1]Ensures sufficient time to replace gloves before the chemical permeates the material.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or in case of a significant spill, a chemical-resistant suit is recommended.Protects against accidental skin contact.
Respiratory Protection Not typically required when working in a well-ventilated area or a fume hood.
If aerosols or mists are generated, a respirator with a Type A filter for organic gases and vapors is necessary.[1][3]Protects the respiratory system from irritating vapors.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining a safe laboratory environment.

AspectProcedure
Ventilation Always handle this compound in a well-ventilated area. A chemical fume hood is recommended.[1]
Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[1]
Storage Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 4°C.[1]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent further exposure and environmental contamination.

ActionStep-by-Step Procedure
Spill Containment 1. Evacuate non-essential personnel from the area. 2. Wear appropriate PPE as detailed above. 3. Cover drains to prevent the chemical from entering waterways.[1][4] 4. For small spills, absorb the chemical with an inert material such as sand, diatomaceous earth, or a universal binding agent.[1][4]
Cleanup 1. Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][4] 2. Ventilate the affected area.[1][4]
Disposal 1. Dispose of the chemical waste in accordance with local, state, and federal regulations. 2. Do not discharge into sewer systems.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS and Protocols b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Dispense Chemical c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f j Spill or Exposure Occurs e->j g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i k Follow Emergency Procedures j->k

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.